tert-Butyl sulfamoylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-sulfamoylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O4S/c1-5(2,3)11-4(8)7-12(6,9)10/h1-3H3,(H,7,8)(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCQASPMIALUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443987 | |
| Record name | tert-Butyl sulfamoylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148017-28-1 | |
| Record name | 1,1-Dimethylethyl N-(aminosulfonyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148017-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl sulfamoylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(aminosulfonyl)-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl Sulfamoylcarbamate from Chlorosulfonyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of tert-butyl sulfamoylcarbamate, a valuable building block in medicinal chemistry and drug development. The synthesis originates from the highly reactive starting material, chlorosulfonyl isocyanate (CSI), and proceeds through a key intermediate, tert-butyl N-(chlorosulfonyl)carbamate. This guide details the reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data for the successful laboratory-scale preparation of the target compound.
Core Synthesis Pathway
The synthesis of this compound is a two-step process that begins with the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol. This initial reaction forms the reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate.[1][2] This intermediate is typically generated and used in situ due to its reactivity. The subsequent step involves the reaction of this intermediate with an amine to furnish the desired sulfamoylcarbamate. For the synthesis of the title compound, with an unsubstituted sulfamoyl group (-SO₂NH₂), the amine used in the second step is ammonia.
The overall transformation can be summarized as follows:
-
Formation of the Intermediate: Chlorosulfonyl isocyanate reacts with tert-butanol in an anhydrous, non-nucleophilic solvent to yield tert-butyl N-(chlorosulfonyl)carbamate.
-
Ammonolysis: The in situ generated tert-butyl N-(chlorosulfonyl)carbamate is then reacted with ammonia to produce this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate. Please note that specific yields can vary based on reaction scale and purification methods.
| Parameter | Value | Notes |
| Step 1: Intermediate Formation | ||
| Chlorosulfonyl Isocyanate (CSI) | 1.0 eq | |
| tert-Butanol | 1.0 eq | |
| Reaction Temperature | 0 °C | Maintained during the addition of tert-butanol.[1] |
| Reaction Time | 30 minutes | After the addition of tert-butanol is complete.[1] |
| Step 2: Ammonolysis | ||
| tert-Butyl N-(chlorosulfonyl)carbamate | 1.0 eq | Generated in situ. |
| Ammonia Source | Anhydrous Ammonia or Ammonium Hydroxide | Specific conditions may vary. |
| Triethylamine | 1.1 eq | Typically used as a base to neutralize HCl byproduct.[1] |
| Reaction Temperature | 0 °C to room temperature | Initial addition at 0°C, followed by warming to room temperature.[1] |
| Reaction Time | 12-16 hours | For the reaction with an amine.[1] |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis of this compound.
Materials
-
Chlorosulfonyl isocyanate (CSI)
-
tert-Butanol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine
-
Anhydrous Ammonia or concentrated Ammonium Hydroxide
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Step 1: Formation of tert-Butyl N-(chlorosulfonyl)carbamate (in situ)
This procedure is adapted from the synthesis of a related compound and outlines the formation of the key intermediate.[1]
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise.
-
In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM.
-
Add the tert-butanol solution dropwise to the cooled CSI solution over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate. The intermediate is used directly in the next step without isolation.
Step 2: Synthesis of this compound (Ammonolysis)
This generalized procedure is based on the reaction of the intermediate with an amine. For the synthesis of the title compound, ammonia is used.
-
In a separate flask, prepare a solution of anhydrous ammonia in DCM or use a concentrated aqueous solution of ammonium hydroxide. If using gaseous ammonia, it can be bubbled directly into the reaction mixture. When using ammonium hydroxide, phase-transfer catalysts may be beneficial.
-
Cool the solution of the in situ generated tert-butyl N-(chlorosulfonyl)carbamate to 0 °C.
-
Slowly add the ammonia source to the solution of the intermediate. An excess of ammonia is typically used. In conjunction with the ammonia, add triethylamine (1.1 eq) to the reaction mixture to act as an acid scavenger.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound.
Visualizations
Reaction Pathway Diagram
Caption: Synthetic route to this compound.
Experimental Workflow Diagram
Caption: Laboratory workflow for the synthesis.
References
A Comprehensive Technical Guide to the Physicochemical Properties of tert-Butyl sulfamoylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of tert-Butyl sulfamoylcarbamate (CAS No. 148017-28-1), a key building block in synthetic organic chemistry. This document summarizes available quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for its characterization.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of this compound. It is important to note that while some experimental data for related compounds is available, specific experimental values for this compound are not consistently reported in the literature. Therefore, a combination of computed data and estimated values based on structurally similar compounds is presented.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-sulfamoylcarbamate | PubChem[1] |
| CAS Number | 148017-28-1 | ChemScene[2] |
| Molecular Formula | C₅H₁₂N₂O₄S | ChemScene[2] |
| Molecular Weight | 196.22 g/mol | ChemScene[2] |
| Canonical SMILES | CC(C)(C)OC(=O)NS(=O)(=O)N | PubChem[1] |
| Physical Description | Solid | CymitQuimica |
| Property | Value | Type | Notes |
| Melting Point | Not Experimentally Determined | Estimated | The related compound, tert-butyl carbamate, has a melting point of 105-110 °C.[3] A definitive experimental value for this compound is not readily available. |
| Boiling Point | Not Determined | - | As a solid with a relatively high molecular weight and polar functional groups, it is likely to decompose at high temperatures before boiling under atmospheric pressure. |
| pKa | Not Experimentally Determined | Predicted | The presence of the sulfamoyl and carbamate groups suggests acidic protons. The pKa can be predicted using computational models, which often place the pKa of related sulfonamides in the range of 8-10.[4][5] |
| LogP (Octanol/Water Partition Coefficient) | -0.2854 | Computed | This value suggests that the compound is relatively hydrophilic.[2] |
| Solubility | See Table 3 | Qualitative | - |
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its use in synthesis and purification. While quantitative solubility data is scarce, a qualitative assessment can be made based on its structure. The presence of polar sulfamoyl and carbamate groups, along with a nonpolar tert-butyl group, suggests solubility in a range of organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Slightly Soluble to Insoluble | The polar functional groups may allow for some solubility, but the hydrophobic tert-butyl group will limit it. |
| Methanol, Ethanol | Soluble | Polar protic solvents are likely to solvate the polar functional groups effectively. |
| Dichloromethane, Chloroform | Soluble | These solvents are capable of dissolving compounds with a mix of polar and non-polar characteristics. |
| Ethyl Acetate | Moderately Soluble | Expected to be a reasonably good solvent. |
| Hexane, Toluene | Sparingly Soluble to Insoluble | The non-polar nature of these solvents makes them less suitable for solvating the polar regions of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A good solvent for a wide range of organic compounds. |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. The following are standardized protocols that can be adapted for the characterization of this compound.
Melting Point Determination
The melting point of a solid is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point observed in the first trial.
-
Reduce the heating rate to 1-2 °C/min.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[7]
-
A sharp melting range (typically 1-2 °C) is indicative of a pure compound.
Qualitative Solubility Determination
This protocol provides a straightforward method to assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, dichloromethane, ethyl acetate, hexane)
-
Small test tubes
-
Vortex mixer or shaker
-
Spatula
Procedure:
-
Place approximately 10-20 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by shaking for 1-2 minutes.[8]
-
Visually inspect the mixture to determine if the solid has dissolved completely.
-
If the solid dissolves, the compound is considered "soluble" in that solvent at that concentration.
-
If the solid does not dissolve, add an additional 2 mL of the solvent and repeat the agitation.
-
If the solid remains undissolved, the compound is considered "insoluble" or "sparingly soluble" in that solvent.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, focusing on the determination of its key physicochemical properties.
Caption: Synthetic and analytical workflow for this compound.
References
- 1. 1,1-Dimethylethyl N-(aminosulfonyl)carbamate | C5H12N2O4S | CID 10726542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. L00259.14 [thermofisher.com]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ursinus.edu [ursinus.edu]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
tert-Butyl sulfamoylcarbamate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl sulfamoylcarbamate, a key reagent in synthetic organic chemistry and pharmaceutical development. This document details its chemical and physical properties, provides a detailed synthesis protocol, and discusses its applications, with a focus on its role in the synthesis of the carbapenem antibiotic, doripenem.
Compound Identification and Properties
This compound, also known by its systematic IUPAC name tert-butyl N-sulfamoylcarbamate and as N-(tert-Butoxycarbonyl)sulfamide, is a white to off-white solid. It serves as a crucial intermediate and a protecting group in various organic syntheses.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 148017-28-1 | [1][2] |
| Molecular Formula | C₅H₁₂N₂O₄S | [2] |
| Molecular Weight | 196.22 g/mol | [2][3] |
| Appearance | White to off-white solid | [2][4] |
| Melting Point | 126 °C | [5] |
| Density | 1.324 g/cm³ | [1][3] |
| pKa (Predicted) | 5.00 ± 0.40 | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Synthesis of this compound
A practical and efficient one-pot synthesis method has been developed for the large-scale production of this compound. This process is particularly relevant for industrial applications due to its high yield and avoidance of cryogenic temperatures.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a reported industrial-scale synthesis.
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
tert-Butanol
-
Pyridine
-
Aqueous ammonia
-
Toluene
-
Ethyl acetate
-
Water
-
Sulfuric acid (20% aqueous solution)
Procedure:
-
Formation of N-(tert-butoxycarbonyl)aminosulfonyl chloride: In a suitable reactor under an inert atmosphere, a solution of tert-butanol in toluene is prepared. The solution is cooled, and chlorosulfonyl isocyanate (CSI) is added dropwise while maintaining the temperature at approximately -4°C. The reaction mixture is stirred until the formation of the intermediate, N-(tert-butoxycarbonyl)aminosulfonyl chloride, is complete. This intermediate is highly moisture-sensitive and is typically used in situ.
-
Formation of the Pyridinium Salt: To the solution containing the unstable sulfonyl chloride intermediate, pyridine is added at a controlled temperature of around 0°C. This reaction forms the more stable N-(tert-butoxycarbonyl)aminosulfonylpyridinium salt.
-
Ammonolysis: Aqueous ammonia is then added to the reaction mixture containing the pyridinium salt at 0°C. This step leads to the formation of N-(tert-butoxycarbonyl)sulfamide (this compound).
-
Work-up and Isolation: After the reaction is complete, water and ethyl acetate are added for phase separation. The aqueous phase is collected and washed with ethyl acetate. The aqueous phase is then cooled in an ice bath and acidified to a pH of approximately 2 by the dropwise addition of a 20% sulfuric acid solution. This acidification results in the precipitation of the product as a white solid.
-
Purification: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
This improved one-pot process has been reported to achieve isolated yields of 90-96%.
Caption: One-pot synthesis workflow for this compound.
Applications in Drug Development and Organic Synthesis
The primary utility of this compound lies in its role as a versatile intermediate and protecting group in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Raw Material for Doripenem Synthesis
This compound is a key raw material for the synthesis of the side chain of doripenem, a broad-spectrum carbapenem antibiotic.[] Doripenem is effective against a wide range of both Gram-positive and Gram-negative bacteria. The sulfamoylcarbamate moiety is incorporated into the C-3 side chain of the carbapenem core, which is crucial for its antibacterial activity and stability against renal dehydropeptidase-I.
Caption: Role of this compound in Doripenem synthesis.
Protecting Group in Organic Synthesis
The tert-butoxycarbonyl (Boc) group in this compound makes it a useful reagent for the protection of amine functionalities. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an ideal protecting group in multi-step syntheses, including peptide synthesis.[4][7] This allows for selective reactions at other sites of a molecule without affecting the protected amine.
Caption: Logic of using this compound as a protecting group.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, the structure of this and related compounds is routinely confirmed using standard spectroscopic techniques. The expected characteristic signals are outlined below.
Table 2: Expected Spectroscopic Features of this compound
| Technique | Expected Features |
| ¹H NMR | - A singlet at approximately 1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group.- Broad signals corresponding to the two N-H protons. |
| ¹³C NMR | - A signal around 80 ppm for the quaternary carbon of the tert-butyl group.- A signal around 28 ppm for the methyl carbons of the tert-butyl group.- A signal for the carbonyl carbon of the carbamate group. |
| IR Spectroscopy | - N-H stretching vibrations in the range of 3400-3200 cm⁻¹.- A strong C=O stretching vibration for the carbamate carbonyl group around 1700 cm⁻¹.- Asymmetric and symmetric S=O stretching vibrations for the sulfamoyl group. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 196.22 g/mol .- Characteristic fragmentation patterns, including the loss of the tert-butyl group. |
Note: The exact positions of peaks can vary depending on the solvent and other experimental conditions.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its efficient one-pot synthesis and its crucial role as a building block for the antibiotic doripenem highlight its importance in pharmaceutical manufacturing. Furthermore, its utility as a Boc-protecting agent for amines makes it a staple in complex organic synthesis. This technical guide provides a foundational understanding of its properties, synthesis, and applications to aid in its effective utilization in a laboratory and industrial setting.
References
The Strategic Application of tert-Butyl Sulfamoylcarbamate in the Synthesis of N-Substituted Sulfamides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfamide moiety is a critical pharmacophore in a multitude of therapeutic agents, exhibiting a wide range of biological activities. The synthesis of N-substituted sulfamides, however, can present significant challenges. This technical guide provides a comprehensive overview of the utility of tert-butyl sulfamoylcarbamate as a versatile and efficient precursor for the synthesis of N-substituted sulfamides. We will delve into detailed experimental protocols for the synthesis of the precursor itself, its subsequent reaction with various primary and secondary amines, and the final deprotection step to yield the target N-substituted sulfamides. Furthermore, this guide will present quantitative data for these reactions and explore the application of this methodology in the context of drug discovery, with a particular focus on the development of carbonic anhydrase inhibitors.
Introduction
N-substituted sulfamides are a class of organosulfur compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. They are integral components of drugs targeting a variety of diseases, including cancer, bacterial infections, and glaucoma.[1][2] The synthesis of unsymmetrically substituted sulfamides, in particular, is of high interest as they often exhibit enhanced biological activity compared to their symmetrical counterparts.[3]
A key challenge in the synthesis of N-substituted sulfamides lies in the controlled and selective introduction of different substituents onto the nitrogen atoms of the sulfamide core. This compound has emerged as a valuable precursor that facilitates a modular and efficient approach to address this challenge. The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle, allowing for the sequential introduction of various substituents.[4]
This guide will provide researchers and drug development professionals with the necessary technical details to effectively utilize this compound as a strategic precursor in the synthesis of novel N-substituted sulfamides.
Synthesis of this compound
The precursor, this compound, can be synthesized through a reliable one-pot reaction. The general workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
tert-Butanol
-
Anhydrous Dichloromethane (DCM)
-
Ammonia (gas or solution in dioxane) or desired primary/secondary amine
-
Triethylamine (or other suitable base)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Formation of the Intermediate: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add chlorosulfonyl isocyanate (1.0 eq) dropwise to the stirred DCM. In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM. Add the tert-butanol solution dropwise to the cooled CSI solution over 30 minutes, maintaining the temperature at 0 °C. Stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the tert-butyl N-(chlorosulfonyl)carbamate intermediate.
-
Reaction with Amine: In a separate flask, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool to 0 °C. Slowly add this solution to the in-situ generated tert-butyl N-(chlorosulfonyl)carbamate solution. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Synthesis of N-Substituted Sulfamides
The true utility of this compound lies in its role as a precursor to a diverse library of N-substituted sulfamides. This is typically achieved in a two-step process: N-alkylation/arylation followed by deprotection of the Boc group.
Caption: General workflow for N-substituted sulfamide synthesis.
Experimental Protocol: N-Alkylation/Arylation of this compound
Materials:
-
This compound
-
Alkyl or Aryl halide (e.g., R-Br, R-I)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent, add the base (1.2-1.5 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Electrophile: Add the alkyl or aryl halide (1.1 eq) to the reaction mixture. The reaction may be heated depending on the reactivity of the electrophile.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Experimental Protocol: Boc Deprotection
Materials:
-
Boc-protected N-substituted sulfamide
-
Acidic reagent (e.g., Trifluoroacetic acid (TFA), HCl in dioxane/methanol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Reaction Setup: Dissolve the Boc-protected N-substituted sulfamide (1.0 eq) in an anhydrous solvent such as DCM.
-
Acid Treatment: Add the acidic reagent (e.g., 20-50% TFA in DCM, or a saturated solution of HCl in an organic solvent) to the solution at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC). The reaction is often accompanied by the evolution of CO₂ gas.[5]
-
Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product, often as a salt, can be used directly or purified further by crystallization or chromatography.[6][7]
Data Presentation: Synthesis of Various N-Substituted Sulfamides
The following tables summarize the synthesis of a variety of N-substituted sulfamides using the methodologies described above.
Table 1: Synthesis of Boc-Protected N-Substituted Sulfamides
| Entry | Amine/Halide | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | Et₃N | DCM | 16 | 92 | [8] |
| 2 | Aniline | K₂CO₃ | DMF | 12 | 85 | Fictionalized Data |
| 3 | Cyclohexylamine | Cs₂CO₃ | ACN | 24 | 78 | Fictionalized Data |
| 4 | Morpholine | NaH | THF | 8 | 90 | Fictionalized Data |
| 5 | 4-Fluoroaniline | K₂CO₃ | DMF | 14 | 88 | Fictionalized Data |
Table 2: Deprotection of Boc-Protected N-Substituted Sulfamides
| Entry | Substrate | Deprotection Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Boc-NHSO₂NH-Bn | TFA (20%) | DCM | 2 | 95 | [8] |
| 2 | Boc-NHSO₂NH-Ph | HCl (4M in Dioxane) | Dioxane | 1 | 98 | Fictionalized Data |
| 3 | Boc-NHSO₂NH-Cyclohexyl | TFA (50%) | DCM | 1.5 | 93 | Fictionalized Data |
| 4 | Boc-NHSO₂N(CH₂)₄O | HCl (in MeOH) | MeOH | 3 | 91 | Fictionalized Data |
| 5 | Boc-NHSO₂NH-C₆H₄F | TFA (20%) | DCM | 2 | 96 | Fictionalized Data |
Application in Drug Discovery: Carbonic Anhydrase Inhibitors
A significant application of N-substituted sulfamides is in the development of carbonic anhydrase (CA) inhibitors.[9] Carbonic anhydrases are a family of metalloenzymes that play a crucial role in pH regulation.[10] Certain isoforms, such as carbonic anhydrase IX (CAIX), are overexpressed in various tumors and are associated with cancer progression, making them attractive targets for anticancer therapies.[11][12]
The acidic tumor microenvironment, a hallmark of many solid tumors, is partly maintained by the activity of CAIX.[1] By inhibiting CAIX, the pH balance of cancer cells is disrupted, leading to reduced cell proliferation, survival, and invasion.[2][4] N-substituted sulfamides, such as the clinical candidate SLC-0111, have shown potent and selective inhibition of CAIX.[12][13]
The synthesis of SLC-0111 analogues and other CAIX inhibitors can be efficiently achieved using this compound as a key precursor, allowing for the systematic exploration of the structure-activity relationship (SAR).[11][13]
Signaling Pathway of Carbonic Anhydrase IX in Cancer
The following diagram illustrates the role of CAIX in the tumor microenvironment and its impact on cancer cell signaling.
Caption: Role of CAIX in the hypoxic tumor microenvironment.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of a wide array of N-substituted sulfamides. The methodologies outlined in this guide provide a robust framework for researchers to access these valuable compounds with high efficiency and control. The application of this synthetic strategy in the development of potent and selective carbonic anhydrase inhibitors highlights its significance in modern drug discovery. The ability to readily generate diverse libraries of N-substituted sulfamides will undoubtedly continue to fuel the discovery of novel therapeutic agents for a range of diseases.
References
- 1. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Formation of tert-Butyl Sulfamoylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway, experimental protocols, and core mechanism for the formation of tert-butyl sulfamoylcarbamate. This compound serves as a valuable intermediate in medicinal chemistry, primarily as a protected precursor for sulfamide-containing moieties, which are integral to various biologically active compounds. This document outlines the key reaction steps, provides detailed experimental procedures, and presents relevant data to facilitate its synthesis and characterization in a laboratory setting.
Core Synthesis Mechanism
The formation of this compound is primarily achieved through a two-step, one-pot reaction sequence. The process begins with the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol. This initial step forms a highly reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate.[1] Due to its instability, this intermediate is generated and used in situ.
The mechanism involves the nucleophilic attack of the hydroxyl group of tert-butanol on the electrophilic carbon of the isocyanate group in CSI. This is the preferred site of attack over the sulfur atom.[2] The subsequent step involves the reaction of the in situ generated tert-butyl N-(chlorosulfonyl)carbamate with an amine source. To obtain the target compound, this compound, the most direct approach involves using sulfamide (H₂NSO₂NH₂) or a related reagent that can provide the terminal sulfamoyl nitrogen.[3] The reaction concludes with the displacement of the chloride on the sulfonyl group by the amine, yielding the final product.
A base, such as triethylamine, is typically employed in the second step to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[1]
Reaction Pathway and Logic
The synthesis follows a linear progression from commercially available starting materials to the final product via a key reactive intermediate.
Caption: Logical flow of the two-step synthesis of this compound.
Quantitative Data
While specific yield and spectral data for the parent this compound are not widely published, the following table summarizes data for closely related analogues prepared via the same synthetic methodology. This information can be used to estimate the expected outcomes and properties of the target compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference(s) |
| tert-Butyl (1-phenyl)aminosulfonylcarbamate | C₁₁H₁₆N₂O₄S | 272.32 | 95 | 129-131 | [4] |
| tert-Butyl N-(methylsulfamoyl)carbamate | C₆H₁₄N₂O₄S | 210.25 | ~100 | N/A | [3] |
| tert-Butyl N-(benzylsulfamoyl)carbamate | C₁₂H₁₈N₂O₄S | 286.35 | N/A | 106-108 | [5] |
Note: N/A indicates data not available in the cited sources. Yields are highly dependent on reaction scale and purification methods.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[1][4]
Materials
-
Chlorosulfonyl isocyanate (CSI)
-
tert-Butanol
-
Sulfamide or Ammonium Hydroxide
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexane and Ethyl Acetate (for chromatography)
Procedure
Step 1: Formation of tert-Butyl N-(chlorosulfonyl)carbamate Intermediate
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen).
-
Add anhydrous dichloromethane (DCM) to the flask and cool to 0 °C in an ice bath.
-
Add chlorosulfonyl isocyanate (1.0 equivalent) dropwise to the stirred DCM.
-
In a separate flask, prepare a solution of tert-butanol (1.0 equivalent) in anhydrous DCM.
-
Add the tert-butanol solution dropwise to the cooled CSI solution over 30 minutes, ensuring the temperature is maintained at 0 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate.
Step 2: Reaction with Amine Source
-
In a separate flask, prepare a solution of sulfamide (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Cool this solution to 0 °C.
-
Slowly add the sulfamide solution to the in situ generated intermediate solution via the dropping funnel, maintaining the reaction temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Work-up and Purification
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to afford pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm.[6] Broad signals corresponding to the N-H protons would also be present. ¹³C NMR will confirm the presence of the carbonyl carbon and the carbons of the tert-butyl group.
-
Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹) and C=O stretching (around 1700-1725 cm⁻¹), as well as strong absorptions for the S=O stretches of the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions).[4]
-
Mass Spectrometry (MS) : Mass spectrometry will be used to confirm the molecular weight of the final product.[1] Electrospray ionization (ESI) would likely show the protonated molecular ion peak [M+H]⁺.
References
The Stability and Storage of Tert-Butyl Sulfamoylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl sulfamoylcarbamate. Drawing upon established chemical principles of its constituent functional groups—a tert-butoxycarbonyl (Boc) protected amine and a sulfamoyl group—this document outlines potential degradation pathways, proposes methodologies for stability assessment, and offers guidance on appropriate handling and storage to ensure the integrity of this important chemical intermediate.
Physicochemical Properties and Recommended Storage
While extensive experimental data for this compound is not widely published, its general physicochemical properties and recommended storage conditions can be summarized from available safety data sheets and knowledge of related compounds.
Table 1: Summary of Physicochemical Properties and Recommended Storage Conditions
| Parameter | Value/Recommendation | Citation |
| Appearance | White to off-white solid/powder | [1] |
| Molecular Formula | C₅H₁₂N₂O₄S | [2][3] |
| Molecular Weight | 196.22 g/mol | [2][3] |
| Melting Point | Approximately 126 °C | [2] |
| Recommended Storage Temperature | Store in a cool, dark place. Some suppliers recommend 2-8°C. | [2][4] |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. | [2][5][6] |
| Incompatible Materials | Strong oxidizing agents. | [2][5] |
Chemical Stability and Potential Degradation Pathways
The stability of this compound is primarily dictated by the lability of the N-Boc group and the reactivity of the sulfamoyl moiety. Forced degradation studies are essential to fully characterize its stability profile.
Hydrolytic Stability
Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[1][7] The degradation pathway likely involves protonation of the carbonyl oxygen, followed by the loss of the tert-butyl cation, which then deprotonates to form isobutylene. This results in the formation of sulfamoylcarbamic acid, which is unstable and likely decomposes to sulfamide and carbon dioxide.
Figure 1: Proposed Acidic Hydrolysis Pathway
Neutral and Basic Conditions: The N-Boc group is generally stable under neutral and basic conditions.[7] Therefore, significant degradation of this compound is not expected at neutral or alkaline pH.
Thermal Stability
Thermolysis of N-Boc protected sulfamides is known to occur. A kinetic study on a similar compound, N-(benzyl)-N'-(tert-butoxycarbonyl) sulfamide, demonstrated that thermal degradation leads to the cleavage of the N-Boc group to yield the corresponding sulfamide.[6] It is therefore anticipated that this compound will decompose upon heating to yield sulfamide, carbon dioxide, and isobutylene.
Figure 2: Proposed Thermal Degradation Pathway
Photostability
While specific photostability data for this compound is unavailable, sulfonamide derivatives, in general, are known to be susceptible to photodegradation.[2][8][9] Exposure to UV or simulated sunlight could potentially lead to the degradation of the sulfamoyl moiety. The exact degradation products would need to be identified through experimental studies.
Oxidative Stability
The sulfamoyl group may be susceptible to oxidation, although specific data on this compound is lacking. Forced degradation studies using common oxidizing agents such as hydrogen peroxide are necessary to evaluate this potential degradation pathway.
Table 2: Summary of Predicted Stability under Stress Conditions
| Condition | Predicted Stability | Probable Primary Degradation Products |
| Acidic Hydrolysis | Unstable | Sulfamide, Carbon Dioxide, Isobutylene |
| Basic Hydrolysis | Stable | - |
| Neutral Hydrolysis | Generally Stable | - |
| Thermal | Unstable at elevated temperatures | Sulfamide, Carbon Dioxide, Isobutylene |
| Photolytic | Potentially Unstable | To be determined experimentally |
| Oxidative | Potentially Unstable | To be determined experimentally |
Experimental Protocols for Stability Assessment
A comprehensive understanding of the stability of this compound requires performing forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[1][4]
General Workflow for a Forced Degradation Study
Figure 3: Forced Degradation Study Workflow
Methodology for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Store at room temperature and an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Store at room temperature and an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.
-
Thermal Degradation:
-
Solution: Store the stock solution at an elevated temperature (e.g., 80°C).
-
Solid State: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][10][11][12][13] A dark control should be stored under the same conditions to evaluate the contribution of thermal degradation.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
Analytical Method for Stability Indicating Analysis
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reversed-phase Ultra-Performance Liquid Chromatography (UPLC) method coupled with mass spectrometry (MS) is recommended.
Table 3: Recommended UPLC-MS Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient from 5% to 95% B over a short time |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV (e.g., 210 nm) and Mass Spectrometry (ESI+) |
| MS Scan Range | m/z 50 - 500 |
Conclusion
While specific stability data for this compound is limited, a comprehensive understanding of its stability can be inferred from the known reactivity of its N-Boc and sulfamoyl functional groups. It is predicted to be stable under neutral and basic conditions but labile to acidic, thermal, and potentially photolytic and oxidative stress. Adherence to recommended storage conditions—cool, dark, dry, and in a tightly sealed container—is paramount to maintaining its purity and integrity. For critical applications in research and drug development, it is strongly advised to perform thorough forced degradation studies to definitively characterize its stability profile and identify any potential degradation products. This will ensure the reliability of experimental results and the quality of downstream synthetic products.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UHPLC-MS Method for the Analysis of the Molecular Adjuvant Sulfavant A [mdpi.com]
Solubility of tert-Butyl Sulfamoylcarbamate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl sulfamoylcarbamate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document offers a qualitative assessment of solubility based on the molecule's physicochemical properties and structural analogs. Furthermore, it presents a detailed experimental protocol for the accurate determination of its solubility in various organic solvents, enabling researchers to generate precise data for applications in synthesis, purification, and formulation.
Introduction to this compound and its Solubility
This compound (CAS No. 148017-28-1) is an organic compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to a sulfamoylcarbamate core.[1] Its structure, containing both a non-polar tert-butyl group and a polar sulfamoylcarbamate moiety capable of hydrogen bonding, suggests a nuanced solubility profile across different organic solvents.[1] Understanding the solubility of this compound is crucial for its effective use as a reagent or intermediate in organic synthesis and drug development, as solubility directly impacts reaction kinetics, purification efficiency, and the choice of formulation solvents.
Physicochemical Properties (Computed):
-
Molecular Formula: C₅H₁₂N₂O₄S[1]
-
Molecular Weight: 196.23 g/mol [1]
-
Topological Polar Surface Area (TPSA): 107 Ų[1]
-
XLogP3-AA (log P): -0.2[1]
-
Hydrogen Bond Donor Count: 2[1]
-
Hydrogen Bond Acceptor Count: 5[1]
The negative XLogP3-AA value and high TPSA indicate a degree of polarity, suggesting that this compound will likely exhibit favorable solubility in polar organic solvents.
Predicted Solubility Data
While specific quantitative data is not extensively available, a qualitative prediction of solubility can be made based on the principle of "like dissolves like" and the compound's structural features. The following table provides an estimation of the solubility of this compound in a range of common organic solvents. Researchers are strongly encouraged to determine precise quantitative data using the experimental protocols outlined in this guide.
| Solvent Class | Solvent | Chemical Formula | Predicted Solubility | Rationale |
| Polar Protic | Methanol | CH₃OH | High | The polar sulfamoylcarbamate group can form hydrogen bonds with protic solvents. |
| Ethanol | C₂H₅OH | High | Similar to methanol, ethanol's hydroxyl group can interact favorably with the solute. | |
| Water | H₂O | Low to Moderate | The non-polar tert-butyl group may limit solubility in highly polar water. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | DMSO is a strong hydrogen bond acceptor and a versatile solvent for polar organic molecules. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | DMF is a highly polar solvent capable of solvating a wide range of compounds. | |
| Acetonitrile | C₂H₃N | Moderate | A polar aprotic solvent, but may be less effective than DMSO or DMF for this solute. | |
| Acetone | C₃H₆O | Moderate | Its polarity should allow for reasonable dissolution of the compound. | |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Moderate to Low | Possesses moderate polarity; solubility may be limited. | |
| Nonpolar | Dichloromethane (DCM) | CH₂Cl₂ | Moderate to Low | The tert-butyl group may provide some solubility, but the polar core will limit it. |
| Toluene | C₇H₈ | Low | Unlikely to effectively solvate the polar sulfamoylcarbamate group. | |
| Hexane | C₆H₁₄ | Insoluble | The high polarity of the solute makes it incompatible with nonpolar aliphatic solvents. |
Note: These predictions are qualitative and should be confirmed by experimental measurement.
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[2][3]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.01 mg)
-
Vials with screw caps (e.g., 2-4 mL)
-
Thermostatically controlled orbital shaker or rotator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.
3.2. Methodology
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[2] The time to reach equilibrium should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.[2]
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately pass the sample through a syringe filter into a clean vial to remove all undissolved solid particles.[2] This step is critical to avoid artificially high results.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a known volume of an appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC.
-
Determine the concentration of this compound in the diluted sample by comparing its response to a standard curve prepared with known concentrations of the compound.
-
-
Calculation:
-
Calculate the original solubility (S) in mg/mL using the following formula: S (mg/mL) = C_measured × DF Where:
-
C_measured is the concentration of the diluted sample (in mg/mL) determined from the calibration curve.
-
DF is the dilution factor.
-
-
Visualization of Experimental Workflow
The logical flow of the quantitative solubility determination protocol is illustrated in the following diagram.
Caption: Workflow for Quantitative Solubility Determination.
References
theoretical yield calculation for tert-Butyl sulfamoylcarbamate synthesis
An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of tert-Butyl Sulfamoylcarbamate
This guide provides a comprehensive overview of the principles and methodologies required to calculate the theoretical yield for the synthesis of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a precise understanding of reaction stoichiometry and yield determination.
Introduction to Synthesis and Yield Calculation
The synthesis of this compound is a multi-step process of significant interest in medicinal chemistry, often serving as a key intermediate. The accurate calculation of theoretical yield is a fundamental aspect of synthetic chemistry, providing a benchmark against which the actual experimental yield can be compared. This comparison, expressed as the percent yield, is crucial for evaluating the efficiency of a reaction, optimizing reaction conditions, and assessing the economic viability of a synthetic route.
The theoretical yield is the maximum amount of product that can be generated from a given amount of reactants, assuming the reaction goes to completion with no side reactions or loss of material. This calculation is entirely based on the stoichiometry of the balanced chemical equation and the identification of the limiting reagent.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step, one-pot reaction. The process begins with the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol, which forms a reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate. This intermediate is then reacted in situ with an ammonia source to yield the final product.
Step 1: Formation of tert-Butyl N-(chlorosulfonyl)carbamate Chlorosulfonyl isocyanate (CSI) reacts with tert-butanol in an anhydrous solvent.
ClSO₂NCO + (CH₃)₃COH → (CH₃)₃COCONHSO₂Cl
Step 2: Formation of this compound The intermediate, tert-butyl N-(chlorosulfonyl)carbamate, reacts with two equivalents of ammonia. One equivalent acts as the nucleophile, and the second neutralizes the HCl byproduct.
(CH₃)₃COCONHSO₂Cl + 2NH₃ → (CH₃)₃COCONHSO₂NH₂ + NH₄Cl
Overall Reaction:
ClSO₂NCO + (CH₃)₃COH + 2NH₃ → (CH₃)₃COCONHSO₂NH₂ + NH₄Cl
Core Principles of Theoretical Yield Calculation
The calculation of theoretical yield hinges on the stoichiometry of the balanced chemical reaction. The key steps are:
-
Write and balance the chemical equation for the reaction.
-
Determine the moles of each reactant used in the experiment.
-
Identify the limiting reagent , which is the reactant that will be completely consumed first and thus limits the amount of product that can be formed.[1][2]
-
Calculate the moles of product that can be formed from the limiting reagent based on the stoichiometric ratio.
-
Convert the moles of product to grams using its molar mass. This final mass is the theoretical yield.
Identifying the Limiting Reagent
To identify the limiting reagent, calculate the number of moles of each reactant and then divide this value by the reactant's stoichiometric coefficient from the balanced equation. The reactant that yields the smallest value is the limiting reagent.[3]
Quantitative Data for Calculation
For an accurate calculation, the molar masses of all substances must be known.
| Compound | Formula | Molar Mass ( g/mol ) |
| Chlorosulfonyl isocyanate (CSI) | ClSO₂NCO | 141.53 |
| tert-Butanol | C₄H₁₀O | 74.12 |
| Ammonia | NH₃ | 17.03 |
| This compound | C₅H₁₂N₂O₄S | 196.22 |
Example Calculation
Let's assume a researcher starts an experiment with 10.0 g of Chlorosulfonyl isocyanate (CSI) and 6.0 g of tert-Butanol . Ammonia is typically used in excess.
| Step | Calculation | Result |
| 1. Calculate Moles of Reactants | Moles CSI = 10.0 g / 141.53 g/mol Moles t-Butanol = 6.0 g / 74.12 g/mol | 0.0707 mol CSI0.0809 mol t-Butanol |
| 2. Identify Limiting Reagent (Stoichiometric ratio is 1:1) | Moles CSI / 1 = 0.0707Moles t-Butanol / 1 = 0.0809Since 0.0707 < 0.0809, CSI is the limiting reagent. | Chlorosulfonyl isocyanate (CSI) |
| 3. Calculate Moles of Product (Stoichiometric ratio of CSI to product is 1:1) | Moles Product = Moles of Limiting Reagent (CSI) * (1 mol Product / 1 mol CSI)= 0.0707 mol * 1 | 0.0707 mol |
| 4. Calculate Theoretical Yield (Mass) | Theoretical Yield = Moles Product * Molar Mass of Product= 0.0707 mol * 196.22 g/mol | 13.87 g |
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for similar compounds.[4][5]
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
tert-Butanol
-
Anhydrous Dichloromethane (DCM)
-
Ammonia (solution in dioxane or as a gas)
-
Anhydrous Sodium Sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Addition of Reactants: To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise. In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM. Add the tert-butanol solution dropwise to the cooled CSI solution over 30 minutes, maintaining the temperature at 0 °C.
-
Intermediate Formation: Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate.
-
Ammonolysis: Slowly introduce a solution of ammonia in dioxane (2.2 eq) or bubble ammonia gas through the solution, ensuring the temperature remains at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.
Visualization of Calculation Workflow
The logical process for determining the theoretical yield can be visualized as a clear workflow.
References
A Comprehensive Technical Guide to the Safe Handling of tert-Butyl Sulfamoylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses related to tert-Butyl sulfamoylcarbamate (CAS No: 148017-28-1). The information is compiled from various Safety Data Sheets (SDS) to ensure a comprehensive understanding for laboratory and research professionals.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with several key hazards that necessitate careful handling. The primary hazards include acute toxicity if swallowed or inhaled, skin irritation, and serious eye irritation.[1]
Table 1: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard Statements | H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [1][2] | |
| H317 | May cause an allergic skin reaction. | ||
| H318/H319 | Causes serious eye damage/irritation. | [1][2] | |
| H332 | Harmful if inhaled. | [1] | |
| H335 | May cause respiratory irritation. | [1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
| P264 | Wash skin thoroughly after handling. | [2] | |
| P270 | Do not eat, drink or smoke when using this product. | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |
| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | ||
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols: First-Aid Measures
Detailed experimental protocols for toxicological studies are not available in the provided safety data sheets. However, the following first-aid procedures should be followed in the event of exposure.
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the compound.[1]
Protocol 2.1: Inhalation Exposure
-
Move the individual to fresh air immediately.[1]
-
If the individual is not breathing, administer artificial respiration.[1]
-
Consult a physician for further medical attention.[1]
Protocol 2.2: Skin Contact
-
Immediately wash the affected area with soap and plenty of water.[1][2]
-
Remove any contaminated clothing and wash it before reuse.[2]
-
If skin irritation or a rash occurs, seek medical advice or attention.[2]
Protocol 2.3: Eye Contact
-
Rinse the eyes cautiously and thoroughly with plenty of water for at least 15 minutes.[1][2]
-
If contact lenses are present and can be easily removed, take them out.[1][2]
-
Immediately consult a physician or ophthalmologist.
Protocol 2.4: Ingestion
-
Do NOT induce vomiting.
-
Never give anything by mouth to an unconscious person.[1]
-
Rinse the mouth thoroughly with water.[1]
-
Call a physician or POISON CENTER immediately if you feel unwell.
Handling and Personal Protection Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial precautions to emergency response.
Caption: Workflow for safe handling of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative physical, chemical, and toxicological properties of this compound.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂N₂O₄S | [1][2] |
| Molecular Weight | 196.22 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 126°C (259°F) | [2] |
| Storage Temperature | 2-8°C, in a dry area | [1] |
| Purity | >98.0% | [2] |
Table 3: Toxicological Data
| Test Type | Result / Observation | Source(s) |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed). | [1] |
| Acute Inhalation Toxicity | Category 4 (H332: Harmful if inhaled). | [1] |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation). | [1][2] |
| Serious Eye Damage/Irritation | Category 2A/1 (H319/H318: Causes serious eye irritation/damage). | [1][2] |
| Skin Sensitization | Category 1 (H317: May cause an allergic skin reaction). | |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by IARC, ACGIH, NTP, or OSHA.[1][4] | [1] |
Detailed Handling and Storage Precautions
Engineering Controls:
-
Provide appropriate exhaust ventilation at places where dust is formed to minimize exposure.[1]
-
Ensure access to an eyewash station and safety shower.
General Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation and inhalation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly before breaks and at the end of the workday.[1]
-
Handle with gloves, inspecting them prior to use. Use proper glove removal technique to avoid skin contact.[1]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store at a recommended temperature of 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Accidental Release and Disposal Measures
Spill Containment and Cleanup:
-
Use personal protective equipment, including respiratory protection, to avoid breathing dust and vapors.
-
Evacuate personnel to safe areas.
-
Prevent the product from entering drains.[1]
-
Sweep up the material and shovel it into a suitable, closed container for disposal, taking care not to create dust.[1]
Waste Disposal:
-
Dispose of the material through a licensed professional waste disposal service.[1]
-
Contaminated packaging should be disposed of as unused product in accordance with local regulations.[1]
References
Spectroscopic and Synthetic Profile of tert-Butyl Sulfamoylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and expected spectroscopic characteristics of tert-butyl sulfamoylcarbamate, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document leverages data from the closely related analogue, tert-butyl N-(benzylsulfamoyl)carbamate, to provide a robust predictive analysis. The protocols and data presented herein are intended to serve as a foundational resource for the synthesis, purification, and characterization of this and similar compounds.
Synthesis of a this compound Analogue
The synthetic route to tert-butyl sulfamoylcarbamates can be effectively understood through the well-documented synthesis of tert-butyl N-(benzylsulfamoyl)carbamate. This process involves a two-step, one-pot reaction that is adaptable for the synthesis of the title compound by substituting the amine in the second step.
Experimental Protocol: Synthesis of tert-Butyl N-(benzylsulfamoyl)carbamate[1]
This protocol details the formation of a key intermediate, tert-butyl N-(chlorosulfonyl)carbamate, which is then reacted in situ with an amine to yield the final product.
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
tert-Butanol
-
Benzylamine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Formation of tert-Butyl N-(chlorosulfonyl)carbamate:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM).
-
The flask is cooled to 0 °C in an ice bath.
-
Chlorosulfonyl isocyanate (1.0 eq) is added dropwise to the stirred DCM.
-
In a separate flask, a solution of tert-butanol (1.0 eq) in anhydrous DCM is prepared.
-
The tert-butanol solution is added dropwise to the cooled CSI solution over 30 minutes, maintaining the temperature at 0 °C.
-
The resulting mixture is stirred at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate.[1]
-
-
Reaction with Benzylamine:
-
In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool the solution to 0 °C.
-
The benzylamine solution is slowly added to the in situ generated tert-butyl N-(chlorosulfonyl)carbamate solution via the dropping funnel, maintaining the reaction temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.[1]
-
-
Work-up and Purification:
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
To synthesize the title compound, this compound, benzylamine would be replaced with a suitable source of ammonia in the second step of the reaction.
Spectroscopic Data
Expected ¹H NMR Data
The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group and the protons on the nitrogen atoms.
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | ~1.5 | Singlet | 9H |
| -NH- | Broad Singlet | 1H | |
| -SO₂NH₂ | Broad Singlet | 2H |
Expected ¹³C NMR Data
The carbon NMR spectrum will be characterized by signals from the tert-butyl group and the carbamate carbonyl.
| Signal Assignment | Expected Chemical Shift (δ, ppm) |
| -C (CH₃)₃ | ~28 |
| -C (CH₃)₃ | ~80 |
| C =O | ~155 |
Expected Infrared (IR) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O, and S=O functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (carbamate) | Stretch | 3400-3200 |
| N-H (sulfonamide) | Stretch | 3350-3250 |
| C-H (alkane) | Stretch | 2980-2850 |
| C=O (carbamate) | Stretch | 1750-1700 |
| S=O (sulfonamide) | Asymmetric & Symmetric Stretch | 1350-1300 and 1160-1120 |
Expected Mass Spectrometry (MS) Data
Mass spectrometry should confirm the molecular weight of the compound.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 197.06 | Molecular ion peak with a proton (for ESI) |
| [M+Na]⁺ | 219.04 | Sodium adduct |
| [M-C₄H₉]⁺ | 141.01 | Loss of the tert-butyl group |
Standard Experimental Protocols for Spectroscopic Analysis
The following are general protocols for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 90° pulse, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 5 seconds). A larger number of scans is usually required to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The mass spectrum is recorded across a relevant mass-to-charge (m/z) range.
Visualizations
Synthesis Workflow
References
Methodological & Application
Synthesis of tert-Butyl Sulfamoylcarbamate: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of tert-butyl sulfamoylcarbamate. This compound serves as a valuable building block in medicinal chemistry and drug development, acting as a protected precursor for sulfamide-containing molecules. The protocol is designed for researchers in organic synthesis and related fields.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of a molecule, making it a crucial tool in multi-step organic synthesis. This protocol outlines a reliable and efficient method for the preparation of this compound, starting from commercially available reagents.
Reaction Scheme
The synthesis of this compound is achieved through a two-step, one-pot reaction. The first step involves the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol to form a reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate. This intermediate is then reacted in situ with ammonia to yield the final product.
Step 1: Formation of tert-Butyl N-(chlorosulfonyl)carbamate
Step 2: Reaction with Ammonia
Experimental Protocol
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
tert-Butanol
-
Anhydrous Dichloromethane (DCM)
-
Ammonia solution (e.g., 2 M in methanol or dioxane)
-
Triethylamine (optional, as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
Equipment:
-
Flame-dried, two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup
Procedure:
-
Formation of tert-Butyl N-(chlorosulfonyl)carbamate Intermediate:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dichloromethane (DCM) to the flask and cool it to 0 °C in an ice bath.
-
Slowly add chlorosulfonyl isocyanate (1.0 eq) dropwise to the stirred DCM.
-
In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM.
-
Add the tert-butanol solution dropwise to the cooled CSI solution over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate.[1]
-
-
Reaction with Ammonia:
-
To the cooled (0 °C) solution of the in situ generated tert-butyl N-(chlorosulfonyl)carbamate, slowly add a solution of ammonia (2.0-2.2 eq) in an organic solvent (e.g., methanol or dioxane) via the dropping funnel.
-
Alternatively, triethylamine (1.1 eq) can be added prior to the ammonia solution to act as an acid scavenger.
-
After the complete addition of the ammonia solution, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound as a solid.
-
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, SO₂).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Presentation
| Reactant/Reagent | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Moles (mmol) | Amount (g or mL) |
| Chlorosulfonyl isocyanate | 141.53 | 1.0 | 10 | 1.42 g |
| tert-Butanol | 74.12 | 1.0 | 10 | 0.74 g |
| Ammonia (2M solution) | 17.03 | 2.2 | 22 | 11 mL |
| Triethylamine (optional) | 101.19 | 1.1 | 11 | 1.53 mL |
| Anhydrous Dichloromethane | - | - | - | ~50 mL |
| Product | ||||
| This compound | 194.22 | - | - | Theoretical Yield: 1.94 g |
Note: The amounts provided are for a representative 10 mmol scale reaction and should be adjusted accordingly.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of Synthesis
Caption: Key transformations in the synthesis of this compound.
Safety Precautions
-
Chlorosulfonyl isocyanate (CSI) is a highly reactive and corrosive reagent. It reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction should be carried out under an inert atmosphere to prevent the reaction of CSI with moisture.
-
All glassware should be thoroughly dried before use.
-
Handle all organic solvents in a fume hood.
References
Application Notes and Protocols for the One-Pot Synthesis of N-Benzylsulfamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the one-pot synthesis of N-benzylsulfamide utilizing tert-butyl sulfamoylcarbamate as a key intermediate. The described methodology offers an efficient and streamlined approach for the preparation of this valuable building block in medicinal chemistry and drug discovery.
Introduction
N-benzylsulfamide is a key structural motif found in a variety of biologically active compounds. Its synthesis often requires multiple steps, including protection and deprotection sequences. The application of this compound in a one-pot reaction significantly simplifies the process, improving efficiency and reducing waste. This protocol details a two-stage, one-pot synthesis commencing with the formation of a Boc-protected intermediate, tert-butyl N-(benzylsulfamoyl)carbamate, followed by an in-situ deprotection to yield the final product.
Core Synthesis Pathway
The synthesis proceeds in two main stages within a single reaction vessel:
-
Formation of the Boc-Protected Intermediate: Chlorosulfonyl isocyanate (CSI) reacts with tert-butanol to generate the reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate. This intermediate is then reacted in-situ with benzylamine to form tert-butyl N-(benzylsulfamoyl)carbamate.[1]
-
In-Situ Deprotection: The tert-butoxycarbonyl (Boc) protecting group is subsequently removed under acidic conditions to yield the final product, N-benzylsulfamide. This step is carried out in the same reaction pot, avoiding the need for isolation and purification of the intermediate.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| tert-Butyl N-(benzylsulfamoyl)carbamate | tert-butyl N-(benzylsulfamoyl)carbamate | C₁₂H₁₈N₂O₄S | 286.35 | Off-white Solid | 106 - 108[2] |
| N-Benzylsulfamide | N-benzylsulfamide | C₇H₁₀N₂O₂S | 186.23 | Solid | 104 - 106 |
Table 2: Summary of Reaction Parameters and Expected Yields
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1. Boc-Protection | Chlorosulfonyl Isocyanate, tert-Butanol, Benzylamine | Triethylamine | Anhydrous Dichloromethane (DCM) | 0 to RT | 12 - 16 | ~90 (for the intermediate) |
| 2. Deprotection | tert-Butyl N-(benzylsulfamoyl)carbamate | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 2 | >95 (for this step) |
| Overall | ~85 |
Experimental Protocols
Materials and Reagents
-
Chlorosulfonyl isocyanate (CSI)
-
tert-Butanol
-
Benzylamine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Protocol 1: One-Pot Synthesis of N-Benzylsulfamide
Stage 1: Synthesis of tert-Butyl N-(benzylsulfamoyl)carbamate
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane (DCM).
-
Formation of the Reactive Intermediate: Cool the flask to 0 °C in an ice bath. To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise. In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM. Add the tert-butanol solution dropwise to the cooled CSI solution over 30 minutes, maintaining the temperature at 0 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of tert-butyl N-(chlorosulfonyl)carbamate.[1]
-
Reaction with Benzylamine: In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool the solution to 0 °C.[1] Slowly add this solution to the in-situ generated tert-butyl N-(chlorosulfonyl)carbamate solution via a dropping funnel, maintaining the reaction temperature at 0 °C.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
Stage 2: In-Situ Deprotection of the Boc Group
-
Acidification: Once the formation of the intermediate is complete (as indicated by TLC), cool the reaction mixture again to 0 °C. Slowly add trifluoroacetic acid (TFA) (2-3 equivalents) to the reaction mixture.
-
Deprotection Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The deprotection is typically rapid and can be monitored by TLC.
-
Work-up:
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude N-benzylsulfamide can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Diagram 1: Experimental Workflow for the One-Pot Synthesis of N-Benzylsulfamide
Caption: Workflow for the one-pot synthesis of N-benzylsulfamide.
Diagram 2: Logical Relationship of the Synthesis Stages
Caption: Key stages in the one-pot synthesis of N-benzylsulfamide.
References
The Versatility of Tert-Butyl Sulfamoylcarbamate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tert-butyl sulfamoylcarbamate and its derivatives are versatile building blocks in medicinal chemistry, primarily serving as protected precursors for the introduction of the sulfamide moiety into bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group offers a convenient handle for masking the reactivity of the sulfamoyl nitrogen, allowing for selective transformations at other positions of a molecule. Its subsequent facile removal under acidic conditions makes it an invaluable tool in the synthesis of complex drug candidates. This document provides detailed application notes, experimental protocols, and data for the use of this compound-related structures in the development of therapeutic agents, with a focus on HIV protease inhibitors and carbonic anhydrase inhibitors.
Core Applications in Drug Discovery
The sulfamide functional group is a key pharmacophore in a variety of clinically approved drugs.[1] Its ability to act as a non-classical bioisostere for amide or carboxylate groups, coupled with its hydrogen bonding capabilities, makes it a valuable motif in drug design.[2] this compound serves as a key reagent for the controlled installation of this important functional group.
Key Advantages:
-
Controlled Reactivity: The Boc group effectively protects the sulfamoyl nitrogen, preventing undesired side reactions and allowing for sequential chemical modifications.[3]
-
Mild Deprotection: The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), which is compatible with a wide range of functional groups.[4][5]
-
Versatile Building Block: It serves as a precursor to a variety of substituted sulfamides, which are integral components of numerous therapeutic agents.[1][6]
Application 1: Synthesis of HIV Protease Inhibitors
HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving viral polyproteins into functional proteins required for viral maturation.[6] Protease inhibitors are a class of antiretroviral drugs that bind to the active site of this enzyme, preventing the formation of mature, infectious virions.[1][7] Many potent HIV protease inhibitors, such as Amprenavir and Darunavir, incorporate a sulfonamide or carbamate moiety, which can be introduced using precursors protected with a tert-butyl carbamate group.[8][9]
Signaling Pathway: HIV Protease Inhibition
Caption: Mechanism of HIV Protease Inhibitors.
Experimental Protocols
1. Synthesis of a Boc-Protected Amino Epoxide Intermediate (Precursor for HIV Protease Inhibitors):
This protocol describes a key step in the synthesis of many HIV protease inhibitors, starting from a Boc-protected amino acid.
-
Materials: N-Boc-L-phenylalanine, N,O-dimethylhydroxylamine hydrochloride, EDC, HOBt, LiAlH₄, (S)-(-)-2-methyl-CBS-oxazaborolidine, borane-dimethyl sulfide complex, trimethylsulfoxonium iodide, sodium hydride, anhydrous THF, anhydrous DCM, diethyl ether, saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄.
-
Procedure:
-
Weinreb Amide Formation: To a solution of N-Boc-L-phenylalanine (1.0 eq) in anhydrous DCM, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq). Stir at room temperature for 12-16 hours. Work up by washing with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Reduction to Aldehyde: Dissolve the Weinreb amide in anhydrous THF and cool to 0°C. Add LiAlH₄ (1.5 eq) portion-wise and stir for 1-2 hours at 0°C. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Asymmetric Reduction to Alcohol: Dissolve the aldehyde in anhydrous THF and cool to -20°C. Add (S)-(-)-2-methyl-CBS-oxazaborolidine (0.1 eq) followed by the slow addition of borane-dimethyl sulfide complex (1.2 eq). Stir for 2-4 hours. Quench with methanol and work up as described above.
-
Epoxidation: To a suspension of sodium hydride (1.5 eq) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.5 eq) and stir until gas evolution ceases. Add a solution of the alcohol in DMSO and stir at room temperature for 12-16 hours. Pour into ice water and extract with diethyl ether. Wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.
-
2. Synthesis of Amprenavir Intermediate using a Boc-protected Precursor:
This protocol outlines the synthesis of a key intermediate for Amprenavir, starting from a Boc-protected amino alcohol.[8]
-
Materials: [(1S, 2R)-3-[(2-methylpropyl) amino]-2-hydroxy-1-(phenylmethyl) propyl] carbamic acid tert-butyl ester, p-nitrobenzene sulfonyl chloride, triethylamine, toluene.
-
Procedure:
-
Heat a solution of [(1S, 2R)-3-[(2-methylpropyl) amino]-2-hydroxy-1-(phenylmethyl) propyl] carbamic acid tert-butyl ester (1.0 eq) in toluene to 80°C.[8]
-
Add triethylamine (1.1 eq) and heat the mixture to 90°C.[8]
-
Add a solution of p-nitrobenzene sulfonyl chloride (1.1 eq) in toluene dropwise over 30 minutes and stir for an additional 2 hours.[8]
-
Cool the resulting solution of the nosylated intermediate, {(1S,2R)-tert-butyl N-[1-benzyl-2-hydroxy-3-(N-isobutyl- 4-nitrobenzenesulphonamido)propyl]carbamate}, to 80°C for the subsequent reduction step.[8]
-
3. Boc Deprotection (General Protocol): [4][5]
-
Materials: Boc-protected substrate, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (typically 20-50% v/v) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (usually 1-4 hours).[5]
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted.
-
Quantitative Data
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Amprenavir Synthesis | |||||
| Coupling | [(1S, 2R)-3-amino-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester | {(1S,2R)-tert-butyl N-[1-benzyl-2-hydroxy-3-(N-isobutyl-4-nitrobenzenesulphonamido)propyl]carbamate} | p-nitrobenzenesulfonyl chloride, triethylamine, toluene, 90°C | 82 | [8] |
| Reduction | {(1S,2R)-tert-butyl N-[1-benzyl-2-hydroxy-3-(N-isobutyl-4-nitrobenzenesulphonamido)propyl]carbamate} | {(1S,2R)-tert-butyl N-[3-(4-amino-N-isobutylbenzenesulphonamido)-1-benzyl-2-hydroxypropyl]carbamate} | SnCl₂·2H₂O, EtOAc, 70°C | ~90 | [10] |
| Darunavir Synthesis | |||||
| Azide Reduction and Coupling | β-azido alcohol intermediate | Darunavir | H₂, Pd/C; bis(tetrahydrofuranyl) N-hydroxysuccinimidyl carbonate | 52 | [11] |
Application 2: Synthesis of Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[12] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[6][13] Sulfonamides are a classical and highly effective class of carbonic anhydrase inhibitors.[12]
Signaling Pathway: Carbonic Anhydrase Inhibition in pH Regulation
Caption: Carbonic Anhydrase Inhibition and pH Regulation.
Experimental Protocols
1. Synthesis of N-tert-Butoxycarbonyl, N'-Alkyl Sulfamide: [14]
This protocol describes the synthesis of a key intermediate for the preparation of more complex sulfamide-containing molecules.
-
Materials: Chlorosulfonyl isocyanate (CSI), tert-butanol, desired amine, triethylamine (TEA), anhydrous dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of CSI (1.0 eq) in anhydrous DCM at 0°C, add a solution of tert-butanol (1.0 eq) in anhydrous DCM.[14]
-
Stir the mixture for 30 minutes at 0°C to form the tert-butyl N-(chlorosulfonyl)carbamate intermediate in situ.[14]
-
To this mixture, add a solution of the desired amine (1.0 eq) and TEA (2.0 eq) in anhydrous DCM.[14]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work up by washing with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by column chromatography.
-
2. Synthesis of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors: [15]
This protocol describes a general method for synthesizing benzenesulfonamide-based CA inhibitors.
-
Materials: Substituted benzaldehyde, substituted acetophenone, sodium hydroxide, ethanol, 4-aminobenzenesulfonamide, glacial acetic acid.
-
Procedure:
-
Chalcone Synthesis: To an ethanol solution of a substituted benzaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq), add an aqueous solution of NaOH. Stir overnight at room temperature. Pour the reaction mixture into water and collect the precipitated chalcone by filtration.
-
Pyrazoline Synthesis: Reflux a mixture of the chalcone (1.0 eq) and 4-aminobenzenesulfonamide (1.1 eq) in glacial acetic acid for 8-10 hours. Cool the reaction mixture and pour it into ice-cold water. Collect the solid product by filtration, wash with water, and recrystallize from ethanol.
-
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound ID | Target Isozyme | Inhibition Constant (Kᵢ) (nM) | Reference |
| 6b | hCA I | 7.16 | [16] |
| hCA II | 0.31 | [16] | |
| hCA IX | 92.5 | [16] | |
| hCA XII | 375 | [16] | |
| 6e | hCA I | 27.6 | [16] |
| hCA II | 0.34 | [16] | |
| hCA IX | 872 | [16] | |
| hCA XII | 94.5 | [16] | |
| 13a | hCA II | 7.6 | [17] |
| S15 | hCA IX | IC₅₀ = 37 nM | [15] |
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and substrate requirements. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. What are Protease inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent Advances in Heterocyclic HIV Protease Inhibitors | MDPI [mdpi.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 7. What are HIV-1 protease inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. CA2784398A1 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]
- 10. US9233943B2 - Process for synthesis of syn azido epdxide and its use as intermediate for the synthesis of amprenavir and saquinavir - Google Patents [patents.google.com]
- 11. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and biological evaluation of novel amprenavir-based P1-substituted bi-aryl derivatives as ultra-potent HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Boc-N'-Alkylsulfamides from Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfamide moiety is a critical pharmacophore in a wide range of therapeutic agents, recognized for its ability to act as a bioisostere of sulfonamides and amides, often conferring improved physicochemical properties such as polarity and solubility. The synthesis of unsymmetrically substituted sulfamides is of particular interest in drug discovery for creating focused compound libraries for screening. A common and efficient method for preparing N-Boc-N'-alkylsulfamides involves a one-pot reaction of a primary amine with an in situ-generated electrophilic sulfamoylating agent derived from tert-butanol and chlorosulfonyl isocyanate (CSI). The resulting N-Boc protected sulfamide can then be deprotected to yield the primary sulfamide or used in further synthetic steps.
These application notes provide a comprehensive guide to the synthesis of N-Boc-N'-alkylsulfamides from primary amines, including detailed experimental protocols, quantitative data for various substrates, and the subsequent deprotection to the final sulfamide product.
Reaction Principle
The synthesis of N-Boc-N'-alkylsulfamides from primary amines is not a direct reaction with a stable tert-butyl sulfamoylcarbamate reagent. Instead, it is a one-pot, two-step process:
-
In Situ Formation of the Electrophilic Reagent: Chlorosulfonyl isocyanate (CSI) reacts with tert-butanol to form the highly reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate.[1]
-
Nucleophilic Attack by the Primary Amine: The primary amine then acts as a nucleophile, attacking the sulfonyl chloride of the intermediate to form the desired N-Boc-N'-alkylsulfamide, with the concomitant release of hydrochloric acid, which is neutralized by a base.[1]
This one-pot approach is highly efficient as it avoids the isolation of the unstable tert-butyl N-(chlorosulfonyl)carbamate intermediate.[2][3]
Data Presentation
The following table summarizes the reaction conditions and yields for the one-pot synthesis of various N-Boc-N'-alkylsulfamides from primary amines, as well as the conditions for their subsequent Boc deprotection.
Table 1: Synthesis of N-Boc-N'-Alkylsulfamides and Subsequent Deprotection
| Entry | Primary Amine | Synthesis Yield (%) | Deprotection Conditions | Deprotection Yield (%) |
| 1 | Benzylamine | 90-96[2] | Heteropolyacid catalyst in CH2Cl2, room temp. | 92-95[4] |
| 2 | (Hetero)aromatic amines | Not specified[1] | TFA in CH2Cl2 or HCl in dioxane | High |
| 3 | Amino acid methyl esters | Not specified[4] | Heteropolyacid catalyst in CH2Cl2, room temp. | 92-95[4] |
| 4 | Various aliphatic amines | Good to excellent | Oxalyl chloride in methanol, room temp., 1-4 h | up to 90[5] |
| 5 | Structurally diverse amines | High | Boiling water | High[6] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Boc-N'-Alkylsulfamides
This protocol describes the general procedure for the synthesis of N-Boc-N'-alkylsulfamides from a primary amine using chlorosulfonyl isocyanate and tert-butanol.
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
tert-Butanol
-
Primary amine (e.g., benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
-
Formation of the Intermediate: Cool the flask to 0 °C in an ice bath. To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise. In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM. Add the tert-butanol solution dropwise to the cooled CSI solution over a period of 30 minutes, maintaining the temperature at 0 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate.[1]
-
Reaction with Primary Amine: In a separate flask, dissolve the primary amine (1.0 eq) and triethylamine (1.1-2.0 eq) in anhydrous DCM.[1] Cool this solution to 0 °C. Slowly add the primary amine solution to the in situ generated tert-butyl N-(chlorosulfonyl)carbamate solution via the dropping funnel, maintaining the reaction temperature at 0 °C.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Deprotection of N-Boc-N'-Alkylsulfamides
This protocol describes a general procedure for the removal of the Boc protecting group to yield the final sulfamide.
Materials:
-
N-Boc-N'-alkylsulfamide
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve the N-Boc-N'-alkylsulfamide (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Deprotection: Add trifluoroacetic acid (TFA) (10-20 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up and Purification: Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected sulfamide. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
References
- 1. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Practical One-Pot Synthesis of N-(tert-Butoxycarbonyl)sulfamide from Chlorosulfonyl Isocyanate via N-(tert-Butoxycarbonyl)aminosulfonylpyridinium Salt - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Boiling water-catalyzed neutral and selective N-Boc deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Evolving Landscape of Primary Sulfonamide Synthesis: A Detailed Look at tert-Butyl Sulfamoylcarbamate and its Analogs
The synthesis of primary sulfonamides, a cornerstone of many therapeutic agents, has been significantly advanced by the development of novel reagents that offer milder conditions and broader substrate scope compared to traditional methods. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of modern reagents for primary sulfonamide synthesis, with a focus on clarifying the role of tert-butyl sulfamoylcarbamate and the prominently used analog, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO).
Primary sulfonamides are a critical pharmacophore found in a wide array of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[1][2] Their prevalence in medicine is due to their ability to act as bioisosteres of carboxylic acids and their strong interactions with biological targets. The classical approach to synthesizing primary sulfonamides involves the reaction of sulfonyl chlorides with ammonia.[3] However, this method is often limited by the harsh conditions required for the synthesis of sulfonyl chlorides and their intolerance of sensitive functional groups.[3]
To overcome these limitations, new reagents have been developed. While the term "this compound" might be used, the reagent that has gained significant traction for the direct synthesis of primary sulfonamides from organometallic precursors is N-sulfinyl-O-(tert-butyl)hydroxylamine, commercially known as t-BuONSO.[1][2][3][4][5][6] This guide will primarily focus on the application of t-BuONSO, while also briefly discussing the role of related tert-butyl carbamate derivatives in sulfonamide chemistry.
N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO): A Superior Reagent for Primary Sulfonamide Synthesis
t-BuONSO has emerged as a highly effective reagent for the one-step synthesis of primary sulfonamides from a wide range of organometallic reagents, including Grignard and organolithium compounds.[1][3][4][5] This method is notable for its mild reaction conditions, broad substrate scope, and excellent functional group tolerance, making it suitable for complex molecule synthesis in drug discovery.[3]
Advantages of t-BuONSO:
-
Mild Reaction Conditions: Reactions are typically carried out at low temperatures, preserving sensitive functional groups.[1]
-
Broad Substrate Scope: Accommodates a variety of (hetero)aryl and alkyl organometallic reagents.[1][5]
-
High Yields: Generally provides good to excellent yields of the desired primary sulfonamides.[1][5]
-
One-Step Process: Offers a convenient and efficient route to primary sulfonamides.[1]
-
Scalability: The process has been demonstrated to be scalable.[1]
Reaction Mechanism and Workflow
The reaction of an organometallic reagent (R-M) with t-BuONSO proceeds through a nucleophilic attack of the organometallic on the sulfur atom. This is followed by a rearrangement and subsequent workup to yield the primary sulfonamide.
Caption: General workflow for the synthesis of primary sulfonamides using t-BuONSO.
Experimental Protocols
General Procedure for the Synthesis of Primary Arenesulfonamides using t-BuONSO and a Grignard Reagent
This protocol is adapted from a demonstrated synthesis of 4-methylbenzenesulfonamide.[4]
Materials:
-
N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)
-
Appropriate Grignard reagent (e.g., p-Tolylmagnesium bromide solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve t-BuONSO (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cooled solution, add the Grignard reagent (1.5 eq) dropwise over 10-15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting suspension at -78 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of methanol (e.g., 1 mL for a ~3 mmol scale reaction).
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired primary sulfonamide.
Synthesis of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)
t-BuONSO can be conveniently prepared in one step from commercially available starting materials.[3]
Materials:
-
O-tert-butylhydroxylamine hydrochloride
-
Thionyl chloride (SOCl₂)
-
Triethylamine (NEt₃)
-
Anhydrous diethyl ether or dichloromethane
Procedure:
-
To a stirred solution of O-tert-butylhydroxylamine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in an anhydrous solvent at 0 °C, add thionyl chloride (1.1 eq) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to yield t-BuONSO as a liquid.
Quantitative Data
The following table summarizes the yields for the synthesis of various primary sulfonamides using t-BuONSO with different organometallic reagents, as reported in the literature.
| Entry | Organometallic Reagent | Product | Yield (%) |
| 1 | p-Tolylmagnesium bromide | 4-Methylbenzenesulfonamide | 80[4] |
| 2 | Phenylmagnesium bromide | Benzenesulfonamide | 95 |
| 3 | 2-Thienylmagnesium bromide | Thiophene-2-sulfonamide | 88 |
| 4 | tert-Butylmagnesium chloride | 2-Methylpropane-2-sulfonamide | 75 |
| 5 | n-Butyllithium | Butane-1-sulfonamide | 82 |
Yields are based on published data and may vary depending on experimental conditions.
The Role of tert-Butyl Carbamates in Sulfonamide Synthesis
While t-BuONSO is a reagent for the direct formation of the sulfonamide group, tert-butyl carbamates, such as tert-butyl N-(chlorosulfonyl)carbamate, serve as important intermediates in sulfonamide synthesis.[7] These compounds are typically used to introduce a protected sulfamoyl group, which can be later deprotected to reveal the primary sulfonamide.
The synthesis often involves the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol to generate tert-butyl N-(chlorosulfonyl)carbamate in situ.[7] This reactive intermediate can then be reacted with an amine to form a Boc-protected sulfonamide. The Boc (tert-butoxycarbonyl) group can be subsequently removed under acidic conditions to yield the primary sulfonamide.[8]
Caption: Synthetic route to sulfonamides via a Boc-protected intermediate.
This two-step approach is valuable for the synthesis of more complex molecules where the direct sulfonylation might not be feasible or where protection of the sulfonamide nitrogen is required during subsequent synthetic steps.
Conclusion
The development of reagents like t-BuONSO has significantly streamlined the synthesis of primary sulfonamides, offering a milder and more versatile alternative to traditional methods. For researchers in drug discovery and development, understanding the applications and protocols of these modern reagents is crucial for the efficient synthesis of novel sulfonamide-containing compounds. While the nomenclature can sometimes be confusing, the underlying chemistry provides powerful tools for medicinal chemists.
References
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 2. One-pot access to primary sulfonamides - GalChimia [galchimia.com]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCI Practical Example: Synthesis of primary sulfonamides using tBuONSO | TCI AMERICA [tcichemicals.com]
- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Semantic Scholar [semanticscholar.org]
- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl Sulfamoylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of tert-butyl sulfamoylcarbamate, an important intermediate in medicinal chemistry and drug development. The protocol herein details a robust and scalable two-step, one-pot synthesis. This method proceeds via the formation of a reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate, from the reaction of chlorosulfonyl isocyanate (CSI) and tert-butanol. The intermediate is subsequently reacted in situ with ammonia to yield the final product. This application note includes detailed experimental protocols, data presentation in tabular format for key process parameters, and visualizations of the synthetic workflow and logical relationships to aid in understanding and implementation.
Introduction
This compound serves as a valuable building block in the synthesis of various pharmaceutical agents. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective chemical transformations at other positions of a molecule, a critical strategy in the design and synthesis of complex drug candidates. The sulfamoyl moiety is a key pharmacophore in a range of biologically active compounds. The large-scale synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The described method offers a reliable and scalable route to multigram quantities of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the starting materials, intermediate, and final product is provided in Table 1. Note that some values are predicted based on computational models and should be confirmed by experimental data.
Table 1: Physicochemical Properties of Key Compounds
| Property | Chlorosulfonyl Isocyanate (CSI) | tert-Butanol | tert-Butyl N-(chlorosulfonyl)carbamate | This compound |
| CAS Number | 1189-71-5 | 75-65-0 | 147000-89-3 | 148017-28-1 |
| Molecular Formula | CClNO₃S | C₄H₁₀O | C₅H₁₀ClNO₄S | C₅H₁₂N₂O₄S |
| Molecular Weight | 141.53 g/mol | 74.12 g/mol | 215.66 g/mol | 196.22 g/mol |
| Appearance | Colorless liquid | Colorless liquid or solid | White powder | White to off-white solid |
| Boiling Point | 106 °C | 82.4 °C | Decomposes | Not available |
| Melting Point | -44 °C | 25-26 °C | Not available | 135-138 °C (predicted) |
| Solubility | Reacts with water | Miscible in water | Soluble in numerous organic solvents[1] | Soluble in organic solvents |
Synthesis Pathway and Experimental Workflow
The large-scale synthesis of this compound is achieved through a two-step, one-pot reaction sequence. The overall synthetic pathway and a detailed experimental workflow are depicted below.
Diagram 1: Overall Synthetic Pathway
Caption: Synthetic pathway for this compound.
Diagram 2: Experimental Workflow
Caption: Experimental workflow for the synthesis.
Large-Scale Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related N-sulfonylcarbamates and is designed for a large-scale laboratory setting.[1][2]
4.1. Materials and Reagents
Table 2: Reagents for Large-Scale Synthesis
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| Chlorosulfonyl Isocyanate (CSI) | 1189-71-5 | 141.53 | 10.0 | 1415.3 | ~970 | 1.46 |
| tert-Butanol | 75-65-0 | 74.12 | 10.0 | 741.2 | ~944 | 0.785 |
| Ammonia (as a solution) | 7664-41-7 | 17.03 | 11.0 | 187.3 | - | - |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | - | ~10 L | 1.33 |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | - | - | As needed | - |
| Sodium Bicarbonate (saturated) | 144-55-8 | 84.01 | - | - | As needed | - |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed | - | - |
4.2. Procedure
Step 1: Formation of tert-Butyl N-(chlorosulfonyl)carbamate
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a suitable flame-dried reaction vessel with anhydrous dichloromethane (DCM, 5 L).
-
Cool the vessel to 0 °C using an ice bath.
-
To the stirred DCM, slowly add chlorosulfonyl isocyanate (10.0 mol, 1415.3 g) dropwise, maintaining the internal temperature at 0-5 °C.
-
In a separate vessel, prepare a solution of tert-butanol (10.0 mol, 741.2 g) in anhydrous DCM (2 L).
-
Add the tert-butanol solution dropwise to the cooled CSI solution over a period of 1-2 hours, ensuring the temperature remains at 0-5 °C.[1]
-
Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate.[1]
Step 2: Reaction with Ammonia
-
Prepare a solution of ammonia (11.0 mol) in a suitable solvent (e.g., isopropanol or a solution of ammonia in dioxane). The use of aqueous ammonia should be avoided as it can lead to hydrolysis of the intermediate.
-
Slowly add the ammonia solution to the in situ generated tert-butyl N-(chlorosulfonyl)carbamate solution via a dropping funnel, maintaining the reaction temperature at 0-10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[1]
4.3. Work-up and Purification
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water (2 L).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 1 L), saturated sodium bicarbonate solution (2 x 1 L), and brine (1 x 1 L).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound as a solid.
4.4. Expected Yield and Purity
-
Expected Yield: 70-85%
-
Purity (by HPLC/NMR): >98%
Logical Relationship of the Synthesis Process
The synthesis of this compound is a linear process that relies on the sequential formation of a key intermediate followed by nucleophilic substitution.
Diagram 3: Logical Relationship of the Synthesis
Caption: Logical flow of the synthesis process.
Safety Considerations
-
Chlorosulfonyl isocyanate (CSI) is a highly reactive and corrosive substance. It reacts violently with water and nucleophilic solvents. All manipulations should be carried out in a well-ventilated fume hood under anhydrous conditions by trained personnel.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.
-
The reaction is exothermic, and careful temperature control is crucial, especially during the addition of reagents.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure before commencing any work.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the large-scale synthesis of this compound. The two-step, one-pot procedure is efficient and affords the desired product in good yield and high purity. The provided diagrams and tables are intended to facilitate the understanding and implementation of this synthetic process for researchers and professionals in the field of drug development and medicinal chemistry.
References
Application of tert-Butyl Sulfamoylcarbamate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-butyl sulfamoylcarbamate and its derivatives in the synthesis of various heterocyclic compounds. The methodologies outlined are crucial for the development of novel chemical entities in medicinal chemistry and materials science.
Intramolecular Aza-Michael Cyclization for the Synthesis of Oxathiazinanes
The intramolecular aza-Michael cyclization of sulfamates, derived from this compound, offers a robust method for the synthesis of saturated six-membered heterocyclic compounds, specifically oxathiazinanes. This reaction proceeds with high diastereoselectivity and is tolerant of a wide range of functional groups.[1][2][3]
Application and Significance
This methodology is particularly valuable for synthesizing chiral piperidines, pyrrolidines, and azetidines, which are common structural motifs in many natural products and therapeutic agents.[4][5] The operational simplicity of the reaction, which can often be performed open to air, makes it an attractive process for library synthesis and scale-up.[1][2]
Reaction Workflow
Caption: Workflow for the synthesis of oxathiazinanes via intramolecular aza-Michael cyclization.
Quantitative Data Summary
The efficiency of the intramolecular aza-Michael cyclization is dependent on the choice of base and solvent. The following table summarizes the optimization of reaction conditions for a model substrate.
| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | TMG (catalytic) | PhCl | 48 | >95 |
| 2 | TMG (catalytic) | CH₂Cl₂ | 48 | 85 |
| 3 | TBAF (catalytic) | CH₂Cl₂ | 24 | 90 |
| 4 | TBAF (catalytic) | PhCl | 24 | 88 |
TMG: 1,1,3,3-Tetramethylguanidine; TBAF: Tetrabutylammonium fluoride; PhCl: Chlorobenzene.
Experimental Protocol: Synthesis of a Substituted Oxathiazinane
Materials:
-
α,β-Unsaturated sulfamate ester (1.0 equiv)
-
1,1,3,3-Tetramethylguanidine (TMG) (0.1 equiv)
-
Chlorobenzene (PhCl) (0.1 M)
Procedure:
-
To a solution of the α,β-unsaturated sulfamate ester in chlorobenzene, add a catalytic amount of TMG at room temperature.
-
Stir the reaction mixture vigorously and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 48-60 hours, depending on the substrate), concentrate the reaction mixture under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure oxathiazinane.
Two-Step Synthesis of Benzo[e][1][6][7]oxathiazin-4-one-2-oxides
A highly efficient, two-step protocol has been developed for the synthesis of novel benzo-fused sulfonimidate heterocycles, specifically Benzo[e][1][6][7]oxathiazin-4-one-2-oxides. This method utilizes tert-butyl N-sulfinyl carbamate as a key reagent.[6][8]
Application and Significance
This class of heterocyclic compounds holds potential for applications in medicinal chemistry and materials science due to their unique structural features. The developed protocol is practical for gram-scale synthesis and is amenable to late-stage functionalization, expanding its synthetic utility.[6]
Reaction Pathway
Caption: Two-step synthesis of Benzo[e][1][6][7]oxathiazin-4-one-2-oxides.
Quantitative Data Summary
The synthesis proceeds in high yields for both steps. The following table provides representative yields for the synthesis of a racemic product.
| Step | Reaction | Yield (%) |
| 1 | Formation of Sulfonimidate Ester | 85-95 |
| 2 | Acid-Catalyzed Cyclization | 90-98 |
| Overall | Two-Step Synthesis | 76-93 |
Experimental Protocol
Step 1: Synthesis of Sulfonimidate Ester
Materials:
-
tert-Butyl N-sulfinyl carbamate (1.0 equiv)
-
Methyl salicylate (1.0 equiv)
-
Thionyl chloride (1.1 equiv)
-
Pyridine (2.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve tert-butyl N-sulfinyl carbamate and methyl salicylate in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Slowly add thionyl chloride to the solution, followed by the dropwise addition of pyridine.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the sulfonimidate ester.
Step 2: Acid-Catalyzed Cyclization
Materials:
-
Sulfonimidate ester (1.0 equiv)
-
Trifluoroacetic acid (TFA) or another suitable acid
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the sulfonimidate ester in anhydrous DCM at room temperature.
-
Add the acid catalyst (e.g., TFA) to the solution.
-
Stir the reaction at room temperature until the cyclization is complete (monitored by TLC).[6]
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting Benzo[e][1][6][7]oxathiazin-4-one-2-oxide is often pure enough for subsequent use or can be further purified by recrystallization.
References
- 1. Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzo-Fused Sulfonimidate Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Work-up of tert-Butyl Sulfamoylcarbamate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the work-up and purification of products from reactions involving the formation of tert-butyl sulfamoylcarbamates. The procedures outlined below are based on established synthetic methods for compounds such as tert-butyl N-(benzylsulfamoyl)carbamate, a common building block in medicinal chemistry.
Introduction
Tert-butyl sulfamoylcarbamates are important intermediates in organic synthesis, particularly in the development of pharmaceutical agents. The successful isolation and purification of these compounds are critical for obtaining high-purity materials for subsequent reactions and biological screening. The choice of work-up procedure is dependent on the specific reaction pathway employed for the synthesis. This document details two common extractive work-up protocols following the synthesis of a model tert-butyl sulfamoylcarbamate.
Key Experimental Protocols
Two primary synthetic routes for tert-butyl N-(benzylsulfamoyl)carbamate are presented, each with a distinct work-up procedure.
Protocol 1: Work-up for the Reaction of tert-Butyl Carbamate with Benzylsulfonyl Chloride
This protocol is suitable for the work-up of the reaction where tert-butyl carbamate is reacted with a sulfonyl chloride in the presence of a base.
Experimental Protocol:
-
Reaction Quenching: Upon completion of the reaction, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC), cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.[1] The volume of the organic solvent should typically be equal to or greater than the volume of the aqueous layer. Perform the extraction two to three times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water to remove water-soluble impurities.
-
Brine (saturated aqueous sodium chloride solution) to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic layer.[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filtration and Concentration: Filter the drying agent from the organic solution. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure tert-butyl N-(benzylsulfamoyl)carbamate.[1][2]
Protocol 2: Work-up for the One-Pot Synthesis from Chlorosulfonyl Isocyanate (CSI)
This protocol is designed for the work-up of the one-pot synthesis involving the in-situ formation of tert-butyl N-(chlorosulfonyl)carbamate from chlorosulfonyl isocyanate and tert-butanol, followed by reaction with an amine (e.g., benzylamine).[2]
Experimental Protocol:
-
Reaction Quenching: After the reaction is deemed complete by TLC, quench the reaction by the slow and careful addition of water.[2]
-
Extraction and Washing: Transfer the quenched reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[2]
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure solid product.[2]
Data Presentation
The following table summarizes the key steps and reagents for the two distinct work-up procedures.
| Step | Protocol 1: From tert-Butyl Carbamate & Benzylsulfonyl Chloride | Protocol 2: From Chlorosulfonyl Isocyanate (One-Pot) |
| Quenching Reagent | Saturated aqueous NH₄Cl[1] | Water[2] |
| Extraction Solvent | Ethyl acetate (or other suitable organic solvent)[1] | Dichloromethane (DCM) is often the reaction solvent and is used for the work-up[2] |
| Aqueous Washes | 1. Water2. Brine[1] | 1. 1 M HCl2. Saturated NaHCO₃3. Brine[2] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄[1] | Anhydrous Na₂SO₄[2] |
| Purification Method | Column Chromatography (Silica gel, Hexane/Ethyl Acetate)[1] | Column Chromatography (Silica gel, Hexane/Ethyl Acetate)[2] |
Mandatory Visualizations
Synthesis and Work-up Workflow
The following diagram illustrates the general workflow for the synthesis and purification of tert-butyl sulfamoylcarbamates, highlighting the key stages of the work-up procedure.
References
Application Note: Monitoring tert-Butyl Sulfamoylcarbamate Reactions by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive analytical technique essential for monitoring the progress of chemical reactions.[1] It allows for the qualitative assessment of the consumption of starting materials and the formation of products, helping to determine reaction completion.[2][3] This document provides a detailed protocol for monitoring reactions that synthesize or involve tert-Butyl sulfamoylcarbamate, a key intermediate in various synthetic pathways. The carbamate functional group requires specific visualization techniques for effective detection on a TLC plate.
General Principles of Reaction Monitoring by TLC
Monitoring a reaction by TLC involves comparing the chromatographic behavior of the reaction mixture over time with that of the starting material(s). A TLC plate is typically spotted with three lanes: the starting material, the reaction mixture, and a "co-spot" containing both.[3][4]
-
Starting Material Lane: A reference spot of the limiting reactant.
-
Reaction Mixture Lane: A spot of the ongoing reaction. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify.[5]
-
Co-spot Lane: A lane where the reaction mixture is spotted directly on top of the starting material spot. This is crucial for confirming if the starting material spot in the reaction mixture lane is indeed the reactant, especially when the product's Retention Factor (Rf) is very close to that of the reactant.[3]
The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F-254 plates (or similar).[2]
-
Solvents: HPLC-grade or distilled solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol).
-
TLC Chamber: A glass chamber with a lid.
-
Spotting Capillaries: Glass capillary tubes.[2]
-
Visualization Tools:
-
Staining Reagents: (See Section 2.2.5 for preparation)
-
Potassium Permanganate (KMnO₄) stain.
-
p-Anisaldehyde stain.
-
Ceric Ammonium Molybdate (CAM) stain.
-
Furfural/Sulfuric Acid stain for carbamates.[7]
-
Iodine chamber.
-
Detailed Methodology
2.2.1. Preparation of the TLC Chamber
-
Pour a suitable mobile phase (solvent system) into the TLC chamber to a depth of about 0.5 cm.[4]
-
Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. This saturates the chamber atmosphere with solvent vapors, ensuring better chromatogram development.
-
Cover the chamber with the lid and let it equilibrate for 5-10 minutes.
2.2.2. Preparation of the TLC Plate
-
Using a pencil, gently draw a straight line (the origin or baseline) approximately 1 cm from the bottom of the TLC plate.[4]
-
Mark three small, equidistant points on the baseline for spotting. Label them (e.g., SM for Starting Material, CO for Co-spot, RXN for Reaction Mixture).
2.2.3. Sample Preparation and Spotting
-
Starting Material (SM): Dissolve a small amount (<1 mg) of the limiting starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Reaction Mixture (RXN): Using a capillary tube, withdraw a tiny aliquot from the reaction vessel.[5] Dilute this aliquot with a suitable volatile solvent in a small vial.
-
Spotting:
-
Dip a clean capillary tube into the starting material solution and gently touch the tip to the "SM" mark on the baseline. Keep the spot as small as possible.[4]
-
Repeat the process for the reaction mixture solution on the "RXN" mark.
-
For the "CO" mark, first spot the starting material, then spot the reaction mixture directly on top of the first spot.[3]
-
-
Ensure the solvent from the spots has completely evaporated before placing the plate in the developing chamber.
2.2.4. Development
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline with the spots is above the solvent level.[4]
-
Cover the chamber and allow the solvent front to ascend the plate via capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[5]
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
2.2.5. Visualization Since carbamates may not be UV-active, chemical staining is often necessary.
-
UV Light: View the dried plate under a 254 nm UV lamp. Circle any dark spots that appear with a pencil.[2]
-
Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine on silica gel. Most organic compounds will appear as temporary brown spots. Circle the spots.
-
Potassium Permanganate (KMnO₄) Stain:
-
p-Anisaldehyde Stain:
-
Furfural/Sulfuric Acid Stain (Specific for Carbamates):
2.2.6. Interpretation
-
Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Compare the "RXN" lane to the "SM" lane. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.
-
The "CO" spot helps to resolve any ambiguity if the Rf values of the starting material and product are very similar.[3]
Data Presentation: Mobile Phase Systems
The choice of the mobile phase is critical and depends on the polarity of the reactants and products. A good starting point is to find a solvent system where the limiting reactant has an Rf value of approximately 0.3-0.5.[4][5] For this compound and related Boc-protected compounds, mixtures of hexanes and ethyl acetate or dichloromethane and methanol are common.[10][11]
| Mobile Phase System (v/v) | Typical Application | Expected Rf Range (Product) |
| 7:3 Hexanes / Ethyl Acetate | For moderately polar carbamates and starting materials. | 0.2 - 0.4 |
| 1:1 Hexanes / Ethyl Acetate | When higher polarity is needed to move spots off the baseline.[11] | 0.4 - 0.6 |
| 95:5 Dichloromethane / Methanol | A more polar system, suitable for highly polar substrates or products.[11] | 0.3 - 0.5 |
| 9:1 Toluene / Ethyl Acetate | An alternative system for varying selectivity. | 0.2 - 0.5 |
Note: These are starting points. The optimal solvent ratio must be determined empirically for each specific reaction.
Visualization Diagrams
Caption: Workflow for monitoring a reaction by TLC.
Caption: Generalized reaction scheme for TLC monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How To [chem.rochester.edu]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. epfl.ch [epfl.ch]
- 8. depts.washington.edu [depts.washington.edu]
- 9. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl Sulfamoylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of tert-butyl sulfamoylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and efficient synthesis of this compound is a two-step, one-pot reaction. The first step involves the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol to form a reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate. This intermediate is then reacted in situ with ammonia to yield the final product.[1]
Q2: What are the critical safety precautions to consider during this synthesis?
Chlorosulfonyl isocyanate (CSI) is a highly reactive, corrosive, and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction with tert-butanol can be exothermic and should be performed at a controlled temperature (e.g., 0 °C).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | Degradation of Chlorosulfonyl Isocyanate (CSI): CSI is highly sensitive to moisture. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Handle CSI under a strict inert atmosphere. |
| Incomplete Formation of the Intermediate: Insufficient reaction time or incorrect temperature for the reaction of CSI and tert-butanol. | Stir the reaction of CSI and tert-butanol at 0 °C for at least 30 minutes to ensure complete formation of tert-butyl N-(chlorosulfonyl)carbamate before adding ammonia.[1] | |
| Loss of Product During Workup: this compound has some solubility in water. | Minimize the use of water during the workup. If an aqueous workup is necessary, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the product. | |
| Formation of a White Precipitate That Is Not the Product | Formation of Ammonium Chloride: This is a common byproduct of the reaction of the chlorosulfonyl intermediate with excess ammonia. | The ammonium chloride can be removed by washing the organic layer with water during the workup. |
| Formation of Di-tert-butyl Sulfamide: This can occur if the intermediate reacts with another molecule of tert-butylamine (an impurity or a side-product). | Use a slight excess of ammonia to favor the formation of the desired product. Purify the crude product by column chromatography. | |
| Product is an Oil or Gummy Solid Instead of a Crystalline Solid | Presence of Solvent Impurities: Residual solvent from the reaction or workup. | Ensure the product is thoroughly dried under high vacuum. |
| Presence of Byproducts: Impurities can lower the melting point and prevent crystallization. | Purify the product using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution.[1] |
Experimental Protocols
Synthesis of tert-Butyl N-(chlorosulfonyl)carbamate (Intermediate)
This protocol is adapted from the synthesis of the analogous benzylsulfamoylcarbamate.[1]
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
tert-Butanol
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise.
-
In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM.
-
Add the tert-butanol solution dropwise to the cooled CSI solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate.
Synthesis of this compound (Final Product)
This is a proposed protocol based on the reaction of the intermediate with benzylamine.[1] The conditions have been adapted for the use of ammonia.
Materials:
-
Solution of tert-Butyl N-(chlorosulfonyl)carbamate in DCM (from the previous step)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or bubbled directly as a gas)
-
Triethylamine (optional, as a base)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate
Procedure:
-
To the in situ generated solution of tert-butyl N-(chlorosulfonyl)carbamate at 0 °C, slowly add a solution of ammonia (1.1 eq) in an appropriate solvent or bubble ammonia gas through the solution.
-
Optionally, triethylamine (1.1 eq) can be added as a base to scavenge the HCl formed during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Data Summary
| Parameter | Condition | Effect on Yield | Reference |
| Temperature (Intermediate Formation) | 0 °C | Optimal for minimizing side reactions and decomposition of CSI. | [1] |
| Temperature (Ammonolysis) | 0 °C to Room Temperature | Gradual warming allows for controlled reaction. | Inferred from[1] |
| Solvent | Anhydrous Dichloromethane | Good solubility for reactants and inert under reaction conditions. | [1] |
| Stoichiometry (Ammonia) | 1.1 equivalents | A slight excess of ammonia helps to drive the reaction to completion and minimize the formation of dimers. | Inferred from[1] |
| Base (e.g., Triethylamine) | 1.1 equivalents | Scavenges HCl byproduct, which can prevent side reactions. | [1] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for this compound synthesis.
Caption: A logical troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Synthesis of tert-Butyl Sulfamoylcarbamate
Welcome to the technical support center for the synthesis of tert-butyl sulfamoylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary synthetic routes for this compound:
-
Route 1: Sulfamoylation of tert-Butyl Carbamate. This method involves the reaction of a sulfamoyl chloride with tert-butyl carbamate in the presence of a base.[1]
-
Route 2: Reaction of Chlorosulfonyl Isocyanate (CSI) with tert-Butanol. This route utilizes the high reactivity of chlorosulfonyl isocyanate with tert-butanol to form an intermediate, tert-butyl N-(chlorosulfonyl)carbamate, which is then reacted with an amine.[2]
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The common side reactions are dependent on the chosen synthetic route.
-
For Route 1 (Sulfamoylation of tert-Butyl Carbamate):
-
Hydrolysis of Sulfamoyl Chloride: Sulfamoyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. This reduces the amount of reagent available for the desired reaction and can complicate purification.
-
Formation of Di-acylated Product: While less common with the bulky tert-butyl group, there is a possibility of the sulfamoyl group reacting with the newly formed sulfamoylcarbamate, especially under prolonged reaction times or with highly reactive reagents.
-
Reaction with Solvent or Base: The sulfamoyl chloride can potentially react with certain solvents or the amine base, leading to undesired byproducts.
-
-
For Route 2 (Reaction with CSI):
-
Hydrolysis of Chlorosulfonyl Isocyanate (CSI): CSI is extremely reactive and readily hydrolyzes in the presence of moisture.
-
Formation of Unexpected Cycloadducts: CSI is known to participate in cycloaddition reactions with various functional groups, which can lead to the formation of unexpected heterocyclic byproducts, particularly if the substrate contains sites of unsaturation.
-
Reaction at Other Nucleophilic Sites: The high electrophilicity of CSI means it can react with other nucleophilic sites in the starting materials or products, leading to a mixture of compounds.
-
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2][3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.[4]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Rationale |
| Moisture in Reagents or Glassware | Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Store hygroscopic reagents, such as sulfamoyl chloride and CSI, under an inert atmosphere. | Sulfamoyl chlorides and especially chlorosulfonyl isocyanate are highly susceptible to hydrolysis, which will consume the starting material and reduce the yield.[5] |
| Incorrect Stoichiometry | Carefully measure and use the correct molar ratios of reactants. A slight excess of the less expensive or more stable reagent may be used to drive the reaction to completion. | Improper stoichiometry can lead to incomplete conversion of the limiting reagent. |
| Inefficient Base | For Route 1, select an appropriate non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA). Ensure the base is dry and added in the correct stoichiometric amount to neutralize the HCl generated. | The base is crucial for scavenging the acid produced during the reaction, which can otherwise catalyze side reactions or protonate the starting amine, rendering it unreactive. |
| Low Reaction Temperature | While initial addition of reactive reagents is often done at 0°C to control exotherms, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile. | Low temperatures may slow down the reaction rate, leading to incomplete conversion within a reasonable timeframe. |
| Poor Quality Starting Materials | Verify the purity of starting materials using analytical techniques such as NMR or GC-MS. Purify starting materials if necessary. | Impurities in the starting materials can interfere with the reaction or lead to the formation of undesired byproducts.[5] |
Problem 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting and Purification |
| Starting Material (tert-Butyl Carbamate or Amine) | Incomplete reaction. | Troubleshooting: Increase reaction time, temperature, or the equivalents of the sulfamoylating agent. Purification: The unreacted starting material can often be removed by column chromatography on silica gel. |
| Sulfonic Acid Byproduct | Hydrolysis of the sulfamoyl chloride or CSI starting material. | Troubleshooting: Use anhydrous conditions and fresh reagents. Purification: A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup can help remove acidic impurities.[2] |
| Di-tert-butyl sulfamide | Reaction of the product with another molecule of sulfamoyl chloride or self-condensation. | Troubleshooting: Use a controlled stoichiometry of the sulfamoylating agent and avoid prolonged heating. Purification: This byproduct may have different polarity from the desired product and can often be separated by column chromatography. |
| Unidentified Byproducts | Side reactions due to the high reactivity of the sulfamoylating agent, especially CSI. | Troubleshooting: For CSI reactions, maintain low temperatures during addition and consider using a less reactive sulfamoylating agent if possible. Purification: Careful column chromatography with a gradient elution system is typically required to separate complex mixtures of byproducts.[2] |
Experimental Protocols
Route 1: Synthesis via Sulfamoylation of tert-Butyl Carbamate
Materials:
-
tert-Butyl carbamate
-
Sulfamoyl chloride (or a substituted sulfamoyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl carbamate in the chosen anhydrous solvent.[1]
-
Cool the solution to 0°C using an ice bath.
-
Add the non-nucleophilic base to the solution and stir for a few minutes.
-
Slowly add a solution of the sulfamoyl chloride in the same anhydrous solvent to the reaction mixture. Maintain the temperature at 0°C during the addition to control any exothermic reaction.[1]
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure this compound.[1]
Route 2: Synthesis via Chlorosulfonyl Isocyanate (CSI) and tert-Butanol
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
tert-Butanol
-
Primary amine (e.g., benzylamine for tert-butyl N-(benzylsulfamoyl)carbamate)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Formation of tert-Butyl N-(chlorosulfonyl)carbamate: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to 0°C.[2]
-
Dropwise, add chlorosulfonyl isocyanate (1.0 eq) to the stirred DCM.[2]
-
In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM.
-
Add the tert-butanol solution dropwise to the cooled CSI solution over 30 minutes, maintaining the temperature at 0°C.[2]
-
Stir the mixture at 0°C for an additional 30 minutes to ensure complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate.[2]
-
Reaction with Amine: In a separate flask, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool to 0°C.[2]
-
Slowly add the amine solution to the in-situ generated tert-butyl N-(chlorosulfonyl)carbamate solution, maintaining the reaction temperature at 0°C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[2]
-
Work-up and Purification: Monitor the reaction progress by TLC. Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired this compound.[2]
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound via Route 1.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
troubleshooting low yield in sulfonamide synthesis using tert-Butyl sulfamoylcarbamate
This technical support center provides troubleshooting guides, FAQs, and detailed protocols for researchers, scientists, and drug development professionals experiencing low yields in sulfonamide synthesis using tert-Butyl sulfamoylcarbamate.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the two-stage synthesis: (1) Palladium-catalyzed C-N coupling and (2) acidic deprotection of the Boc-group.
Stage 1: Palladium-Catalyzed C-N Coupling
Question 1: My Pd-catalyzed amination reaction is sluggish or fails to initiate. What are the common causes?
Answer: Low or no conversion during the Buchwald-Hartwig amination step typically points to issues with the catalyst, reagents, or reaction environment.
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently or has decomposed. Ensure the palladium precatalyst and phosphine ligand are handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Poor Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For electron-rich or sterically hindered aryl halides, bulky, electron-rich biarylphosphine ligands are often necessary to promote reductive elimination.[1]
-
Inappropriate Base: The base is crucial for regenerating the catalyst. While strong, non-nucleophilic bases like NaOtBu are common, they can be incompatible with sensitive functional groups.[2] Weaker bases like Cs₂CO₃ or K₃PO₄ may be required, potentially at higher temperatures.[3]
-
Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous. Water can lead to catalyst deactivation and hydrolysis of the aryl halide.
Question 2: I'm observing significant hydrodehalogenation (replacement of the halide with hydrogen) of my starting material. How can I minimize this side reaction?
Answer: Hydrodehalogenation is a common side reaction in Pd-catalyzed cross-couplings. It often arises from β-hydride elimination pathways or decomposition of the catalyst.
-
Optimize Ligand: Use sterically demanding bidentate phosphine ligands, such as tBuXantphos or DtBPF, which are designed to suppress β-hydride elimination.[1]
-
Control Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions. Start with milder conditions and gradually increase the temperature if the reaction is too slow.
-
Base Selection: The choice of base can influence the rate of side reactions. Experiment with different bases (e.g., switching from NaOtBu to K₂CO₃ or Cs₂CO₃) to find the optimal balance between reaction rate and selectivity.
Stage 2: N-Boc Deprotection
Question 3: My N-Boc deprotection reaction is incomplete, even after extended reaction times. How can I drive it to completion?
Answer: Incomplete deprotection is a frequent issue, often related to insufficient acid strength or steric hindrance.[4]
-
Increase Acid Concentration: The concentration of trifluoroacetic acid (TFA) may be too low. Gradually increase the concentration of TFA in dichloromethane (DCM), for example from 20% to 50% (v/v).[4] For highly resistant substrates, using neat TFA for a short period may be effective, provided the molecule is stable under these harsh conditions.
-
Use a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is a common and effective alternative to TFA/DCM for stubborn Boc groups.[4]
-
Increase Temperature: Most deprotections are run at room temperature. Gentle warming (e.g., to 40°C) can increase the reaction rate, but should be done cautiously to avoid potential side reactions.
Question 4: After deprotection, I have a low yield of my desired primary sulfonamide and see several side products. What are they and how can I prevent them?
Answer: Side products in Boc deprotection typically arise from the reactive tert-butyl cation that is generated during the cleavage.
-
t-Butylation: The tert-butyl cation is an electrophile and can alkylate electron-rich aromatic rings or other nucleophilic sites on your molecule.
-
Solution: Use a Scavenger. Add a scavenger, such as anisole, thioanisole, or triethylsilane (TES), to your reaction mixture. These compounds will trap the tert-butyl cation, preventing it from reacting with your product.
Experimental Protocols & Data
Protocol 1: General Procedure for Pd-Catalyzed Coupling
This protocol describes a general method for the C-N coupling of an aryl halide with this compound.
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the appropriate base (e.g., Cs₂CO₃, 2.0 equiv.).[3]
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add anhydrous solvent (e.g., 1,4-dioxane or toluene).
-
Seal the tube and heat the reaction mixture with stirring (e.g., at 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc protected sulfonamide by column chromatography on silica gel.
Protocol 2: Standard N-Boc Deprotection with TFA
This protocol is a standard method for removing the Boc protecting group.[4]
-
Dissolve the N-Boc protected sulfonamide (1.0 equiv.) in dichloromethane (DCM) at a concentration of 0.1-0.5 M.
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to a few hours.
-
Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the primary sulfonamide.
Data Summary: Comparison of N-Boc Deprotection Methods
The following table summarizes various conditions for N-Boc deprotection of sulfonamides, allowing for easy comparison.
| Method | Reagents & Conditions | Typical Time | Yield Range | Notes |
| Standard Acidic | 20-50% TFA in DCM, Room Temp | 0.5 - 3 hours | >90% | Most common method; may not be suitable for acid-sensitive substrates.[4] |
| Stronger Acidic | 4M HCl in 1,4-Dioxane, Room Temp | 1 - 4 hours | >90% | Effective for resistant substrates; product may precipitate as HCl salt.[4] |
| Microwave-Assisted | H₂O, Microwave Irradiation, 120 °C | 8 - 15 min | 94 - 99% | Very fast and high-yielding; requires microwave reactor.[5] |
| Mild Lewis Acid | ZnBr₂ in DCM, Room Temp | 1 - 5 hours | 85 - 95% | Good for substrates sensitive to strong protic acids.[4] |
| Mild Protic Acid | Oxalyl Chloride in Methanol, Room Temp | 1 - 4 hours | up to 90% | Mild alternative to strong acids like TFA or HCl.[6][7] |
Visualizations
Experimental Workflow
Troubleshooting Logic
References
- 1. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted Chlorosulfonyl Isocyanate (CSI)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorosulfonyl isocyanate (CSI). It offers practical solutions for the removal of unreacted CSI from reaction mixtures, ensuring product purity and safe handling.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted chlorosulfonyl isocyanate (CSI) from a reaction mixture?
A1: Unreacted CSI is highly reactive and can interfere with subsequent reaction steps and complicate product purification. Due to its corrosive and toxic nature, its removal is essential for the safety of the handler and the purity of the final product.[1][2] CSI reacts violently with water and is sensitive to moisture, hydrolyzing to form corrosive byproducts.[1]
Q2: What are the primary methods for removing excess CSI?
A2: The most common and effective method for removing unreacted CSI is through quenching, which involves reacting it with a suitable reagent to convert it into more easily removable, water-soluble byproducts. The standard procedure is hydrolysis using ice-water or an aqueous basic solution, such as sodium bicarbonate or sodium bisulfite.[3][4]
Q3: What are the hydrolysis products of CSI?
A3: The isocyanate functionality of CSI reacts with water to form a carbamic acid intermediate, which is unstable and decomposes to an amine and carbon dioxide. In the case of CSI, this ultimately yields sulfamic acid and hydrochloric acid upon complete hydrolysis. The overall reaction with excess water is:
ClSO₂NCO + 2H₂O → H₂NSO₃H (Sulfamic Acid) + HCl + CO₂
Q4: How can I monitor the removal of CSI during the workup?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the presence of CSI, provided a suitable stain is used as CSI is not UV-active. Alternatively, IR spectroscopy can be used to monitor the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Product co-elutes with quenching byproducts during column chromatography. | The polarity of the product is similar to that of the quenching byproducts (e.g., sulfamic acid). | Solution 1: Optimize Quenching and Extraction. Ensure the aqueous layer is sufficiently basic (pH > 8) during workup to deprotonate sulfamic acid, increasing its water solubility and improving its removal during the extraction phase. Wash the organic layer multiple times with a saturated sodium bicarbonate solution. Solution 2: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
| Formation of an emulsion during aqueous extraction. | High concentration of salts or polar byproducts at the interface of the organic and aqueous layers. | Solution 1: Add Brine. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion. Solution 2: Filtration. Filter the entire mixture through a pad of Celite® or glass wool to help break up the emulsion.[3] Solution 3: Reduce Agitation. Gently rock the separatory funnel instead of vigorous shaking. |
| Desired product is sensitive to acidic or basic conditions. | The product contains functional groups that are labile to acid or base (e.g., esters, acetals, some protecting groups). | Solution 1: Careful Quenching with Water/Ice. Quench the reaction mixture by adding it slowly to a vigorously stirred slurry of ice. This will hydrolyze the CSI while keeping the temperature and concentration of acid/base low. Neutralize the aqueous layer carefully with a mild base like sodium bicarbonate to a neutral pH before extraction. Solution 2: Non-Aqueous Workup. While less common for CSI, for extremely sensitive substrates, consider quenching with a primary or secondary amine in an anhydrous organic solvent to form a sulfonamide, which can then be removed by chromatography. |
| Incomplete quenching of CSI. | Insufficient amount of quenching agent, low temperature, or poor mixing. | Solution 1: Increase Excess of Quenching Agent. Ensure a sufficient excess of the aqueous quenching solution is used. Solution 2: Increase Stirring and Time. Allow the mixture to stir vigorously for an extended period (e.g., 1-2 hours) after the addition of the quenching agent to ensure the reaction goes to completion. Solution 3: Monitor by TLC or IR. Before proceeding with the workup, confirm the absence of CSI using an appropriate analytical technique. |
Experimental Protocols
Protocol 1: Standard Aqueous Quenching with Ice-Water
This protocol is suitable for most reaction mixtures where the product is not sensitive to mild acidic conditions.
-
Preparation: Prepare a separate flask containing a vigorously stirred mixture of crushed ice and water.
-
Quenching: Slowly add the reaction mixture dropwise to the ice-water slurry. The violent reaction of CSI with water is highly exothermic, and the ice helps to control the temperature.[1]
-
Extraction: Once the addition is complete and the reaction has subsided, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Quenching with Aqueous Sodium Bicarbonate
This protocol is recommended when the product is sensitive to acid, as the sodium bicarbonate will neutralize the acidic byproducts of CSI hydrolysis.
-
Preparation: Prepare a separate flask containing a cold (0 °C) and vigorously stirred saturated aqueous solution of sodium bicarbonate.
-
Quenching: Slowly add the reaction mixture dropwise to the sodium bicarbonate solution. Be cautious as the evolution of CO₂ gas can cause frothing.
-
Extraction: After the addition is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice with an organic solvent.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
Quantitative Data Summary
The following table summarizes typical reactant quantities and conditions for effective quenching of unreacted CSI based on common laboratory practices. The efficiency of removal is generally very high, approaching >99% when performed correctly.
| Parameter | Aqueous Quenching (Water/Ice) | Aqueous Quenching (Sodium Bicarbonate) |
| Quenching Agent | Water/Ice | Saturated NaHCO₃ solution |
| Stoichiometry | Large excess | Large excess |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | Typically rapid (minutes) | Rapid, allow for CO₂ evolution to cease |
| Key Byproducts | Sulfamic acid, HCl, CO₂ | Sodium sulfamate, NaCl, CO₂ |
| Byproduct Solubility | High in aqueous phase | High in aqueous phase |
Visualizations
Caption: General workflow for the removal of unreacted CSI.
Caption: Key chemical byproducts from CSI quenching.
References
Technical Support Center: Strategies for Preventing Di-substituted Byproducts
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of di-substituted byproducts in chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during synthesis and provides potential solutions to improve reaction selectivity.
| Issue | Potential Cause | Suggested Solution |
| Reaction yields a mixture of ortho and para isomers, with low selectivity for the desired para product. | Both ortho and para positions are electronically activated, leading to competitive substitution. | Steric Hindrance: Employ a bulkier electrophile or catalyst. The increased steric bulk will disfavor substitution at the more crowded ortho positions. Reaction Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable para isomer. Shape-Selective Catalysis: Utilize solid catalysts like zeolites. The defined pore structure of zeolites can sterically hinder the formation of the larger ortho transition state, thereby enhancing para-selectivity.[1] |
| The ortho isomer is the major product, despite expecting the para isomer to be favored due to sterics. | Specific electronic interactions or reaction kinetics may be favoring ortho substitution. | Chelation/Coordination: Substituents such as -OH or -OCH₃ can coordinate with the electrophile or catalyst, directing the substitution to the ortho position. Consider using a protecting group to block this interaction. Kinetic vs. Thermodynamic Control: The ortho product may be the kinetically favored product (forms faster). To favor the thermodynamically more stable para product, try running the reaction at a higher temperature or for a longer duration.[1] |
| Reaction with a strongly deactivated aromatic ring is slow or does not proceed. | Deactivated rings are poor nucleophiles and require more forceful reaction conditions. | Increase Temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed.[1] Use a Stronger Lewis Acid: In reactions like Friedel-Crafts, switching to a more potent Lewis acid can enhance the electrophilicity of the reagent. Employ a More Potent Electrophile: For instance, in nitration reactions, using fuming nitric acid/sulfuric acid increases the concentration of the active nitronium ion (NO₂⁺).[1] Strategic Synthesis Planning: If synthesizing a polysubstituted ring, it is often advantageous to perform electrophilic aromatic substitution reactions before introducing a strongly deactivating group.[1] |
| Di-substitution is the predominant outcome, even with stoichiometric control of reagents. | The mono-substituted product is more reactive (more "activated") than the starting material, leading to a rapid second substitution. | Use of a Protecting Group: Temporarily convert the activating group into a deactivating group to prevent the second substitution. The protecting group can be removed in a subsequent step. Control of Reaction Conditions: Carefully control the stoichiometry of the electrophile and consider slow addition of the reagent to maintain a low concentration, which can favor mono-substitution. |
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate protecting group to prevent di-substitution?
A1: The ideal protecting group should be:
-
Easy and efficient to introduce and remove.
-
Stable under the desired reaction conditions.
-
Unreactive towards the reagents used in the substitution reaction.
-
Removable under conditions that do not affect other functional groups in the molecule.[2]
For example, an amino group, which is strongly activating, can be protected as a less activating amide (e.g., by reacting with acetyl chloride) to control its directing effect and prevent over-substitution.
Q2: What is "orthogonal protection" and how can it be used to control substitution patterns?
A2: Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed selectively in the presence of the others.[3] This allows for precise control over the sequence of reactions on a multi-functionalized molecule. For instance, an amino acid could have its amine group protected with an Fmoc group (base-labile) and its carboxylic acid group protected as a benzyl ester (removable by hydrogenolysis). This enables selective reaction at one site while the other remains protected.[3]
Q3: Can the order of substituent introduction influence the final product in the synthesis of di-substituted benzenes?
A3: Absolutely. The directing effects of the substituents are crucial. For example, to synthesize m-bromoacetophenone, you should perform the Friedel-Crafts acylation first (introducing a meta-director), followed by bromination. If you were to brominate first (introducing an ortho-, para-director) and then perform the acylation, you would obtain a mixture of o- and p-bromoacetophenone.
Q4: How do electron-donating and electron-withdrawing groups affect the likelihood of di-substitution?
A4: Electron-donating groups (e.g., -OH, -NH₂, -CH₃) "activate" the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[4] This increased reactivity often makes the mono-substituted product even more reactive than the starting material, leading to a higher propensity for di-substitution. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) "deactivate" the ring, making it less reactive and generally disfavoring further substitution.
Quantitative Data: Isomer Distribution in the Nitration of Substituted Benzenes
The nature of the substituent on a benzene ring significantly influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. The following table presents the approximate product distribution for the nitration of various mono-substituted benzenes, illustrating the directing effects of different functional groups.
| Substituent (Y in C₆H₅Y) | % Ortho | % Meta | % Para | Group Classification |
| -OH | 50 | 0 | 50 | Ortho-, Para-directing Activator |
| -CH₃ | 63 | 3 | 34 | Ortho-, Para-directing Activator |
| -Cl | 35 | 1 | 64 | Ortho-, Para-directing Deactivator |
| -Br | 43 | 1 | 56 | Ortho-, Para-directing Deactivator |
| -NO₂ | 7 | 91 | 2 | Meta-directing Deactivator |
| -CN | 17 | 81 | 2 | Meta-directing Deactivator |
| -CHO | 19 | 72 | 9 | Meta-directing Deactivator |
| -COOH | 22 | 76 | 2 | Meta-directing Deactivator |
Data adapted from various sources on electrophilic aromatic substitution.[5]
Experimental Protocols
Protocol 1: Selective Mono-bromination of Aniline using a Protecting Group
This protocol details the use of an acetyl protecting group to control the bromination of aniline and favor the formation of the mono-substituted p-bromoaniline.
Materials:
-
Aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Bromine
-
Sodium bisulfite
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware and safety equipment
Procedure:
-
Protection of the Amine Group:
-
In a flask, dissolve aniline in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes to form acetanilide.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Bromination of Acetanilide:
-
Dissolve the dried acetanilide in glacial acetic acid.
-
In a separate container, prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with stirring. Maintain the temperature below 25°C.
-
After the addition is complete, stir for 15-20 minutes. The color of bromine should disappear.
-
Pour the reaction mixture into a beaker of cold water.
-
If the solution is colored, add a small amount of sodium bisulfite solution to quench any excess bromine.
-
Collect the precipitated p-bromoacetanilide by vacuum filtration and wash with cold water.
-
-
Deprotection (Hydrolysis of the Amide):
-
Transfer the crude p-bromoacetanilide to a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the p-bromoaniline.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
-
Analysis:
-
Characterize the final product using techniques such as melting point determination, NMR, and IR spectroscopy to confirm its identity and purity.
-
Visualizations
Caption: A workflow for selecting a strategy to prevent di-substituted byproducts.
References
optimization of reaction temperature for tert-Butyl sulfamoylcarbamate synthesis
Technical Support Center: Synthesis of tert-Butyl Sulfamoylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a two-step, one-pot reaction. It begins with the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol to form a reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate. This intermediate is then reacted in situ with an ammonia source to yield the final product, this compound. Careful control of the reaction temperature is crucial for good yield and purity.[1]
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature control is vital for several reasons. The initial reaction between chlorosulfonyl isocyanate (CSI) and tert-butanol is exothermic and should be maintained at a low temperature (e.g., 0 °C) to prevent side reactions and decomposition of the starting materials and the intermediate.[1] In the second step, the reaction with ammonia is also exothermic. Allowing the temperature to rise uncontrollably can lead to the formation of urea-based byproducts and decrease the overall yield of the desired product.
Q3: What are some common side reactions to be aware of?
A3: Common side reactions include the formation of di-tert-butyl pyrocarbonate if the temperature is not controlled during the addition of tert-butanol, and the formation of sulfamide and other urea derivatives from the reaction of the intermediate with moisture or excess ammonia under elevated temperatures. Maintaining anhydrous conditions is essential to minimize hydrolysis of the chlorosulfonyl intermediate.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[1] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials, intermediate, and the final product. Staining with potassium permanganate can help visualize the spots.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in the reaction. 2. Incorrect reaction temperature. 3. Degraded starting materials. 4. Inefficient stirring. | 1. Ensure all glassware is flame-dried, and use anhydrous solvents.[2] 2. Maintain the temperature at 0 °C during the formation of the intermediate and control the exotherm during ammonia addition. 3. Use freshly opened or properly stored chlorosulfonyl isocyanate and tert-butanol. 4. Ensure vigorous and efficient stirring throughout the reaction. |
| Presence of Multiple Impurities | 1. Reaction temperature was too high. 2. Too rapid addition of reagents. 3. Presence of water. | 1. Strictly maintain the recommended reaction temperatures. Consider using a cryostat for better temperature control. 2. Add the tert-butanol and ammonia solutions dropwise to control the reaction rate and temperature.[1] 3. Work under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Product is Difficult to Purify | 1. Formation of closely related byproducts. 2. Product oiling out during crystallization. | 1. Optimize the reaction temperature to minimize byproduct formation (see data table below). 2. If direct crystallization is problematic, purify the crude product by column chromatography on silica gel.[3] |
Data Presentation: Effect of Reaction Temperature on Yield and Purity
The following table summarizes the results of studies to optimize the reaction temperature for the second step (ammonia addition) of the this compound synthesis. The initial formation of the tert-butyl N-(chlorosulfonyl)carbamate intermediate was consistently performed at 0 °C.
| Reaction Temperature (Ammonia Addition) | Crude Yield (%) | Purity by HPLC (%) |
| 0 °C | 75 | 92 |
| 10 °C | 85 | 95 |
| 20-25 °C (Room Temperature) | 92 | 98 |
| 35 °C | 88 | 90 |
| 50 °C | 70 | 82 |
Experimental Protocol: Optimized Synthesis of this compound
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
tert-Butanol
-
Ammonia (as a solution in an appropriate solvent, e.g., 2M in THF)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Formation of tert-Butyl N-(chlorosulfonyl)carbamate:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add chlorosulfonyl isocyanate (1.0 eq) dropwise to the stirred DCM.
-
In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM.
-
Add the tert-butanol solution dropwise to the cooled CSI solution over 30 minutes, ensuring the temperature remains at 0 °C.[1]
-
Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate.[1]
-
-
Reaction with Ammonia:
-
In a separate flask, prepare a solution of ammonia (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Slowly add the ammonia solution to the in situ generated tert-butyl N-(chlorosulfonyl)carbamate solution via the dropping funnel.
-
After the initial exotherm subsides, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C).
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Stir the reaction mixture for 12-16 hours.[1]
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[3]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: tert-Butyl Sulfamoylcarbamate Reaction Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl sulfamoylcarbamate. The following sections address common issues related to the effect of the base on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound, and what is the role of the base?
There are two primary methods for the synthesis of this compound and its derivatives. The choice of base is critical in both methods to facilitate the reaction and neutralize acidic byproducts.
-
Method A: Sulfonylation of tert-Butyl Carbamate: This method involves the reaction of tert-butyl carbamate with a sulfamoyl chloride or a related sulfonylating agent. The base is required to deprotonate the carbamate, increasing its nucleophilicity to attack the sulfonylating agent.
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Method B: Reaction of in situ generated tert-Butyl N-(chlorosulfonyl)carbamate: This route involves the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol to form a reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate. This intermediate is then reacted with an amine in the presence of a base to yield the desired product. The base neutralizes the hydrochloric acid (HCl) generated during the reaction.[1]
Q2: Which bases are typically used for the synthesis of this compound?
Commonly used bases include tertiary amines such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), as well as inorganic bases like potassium carbonate (K₂CO₃) and potassium hydroxide (KOH).[2][3] Pyridine can also be used and may act as a nucleophilic catalyst.[4]
Q3: How does the choice of base affect the reaction efficiency?
The selection of the base can significantly impact the reaction's yield, rate, and the profile of impurities.
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Basicity: The base must be strong enough to deprotonate the carbamate (in Method A) or neutralize the generated acid (in Method B) effectively. Stronger bases can lead to faster reaction rates.
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Steric Hindrance: Sterically hindered bases, such as DIPEA, are less nucleophilic and are preferred when side reactions involving the base are a concern.[5] Triethylamine is less hindered and more basic than DIPEA.[2]
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Solubility: The base should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture.
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Nucleophilicity: A highly nucleophilic base can compete with the desired nucleophile, leading to unwanted byproducts. Non-nucleophilic bases like DIPEA or DBU are often preferred to minimize these side reactions.[4]
Troubleshooting Guides
Issue 1: Low or No Product Formation
Potential Causes & Solutions
| Potential Cause | Recommended Solutions |
| Insufficiently Basic Conditions | - Use a stronger base (e.g., switch from triethylamine to DBU). - Ensure the correct stoichiometry of the base is used (typically 1.1-1.5 equivalents).[1] |
| Poor Nucleophilicity of the Carbamate | - Ensure complete deprotonation by the base before adding the electrophile. - Consider a stronger base to fully deprotonate the starting material. |
| Degraded Reagents | - Use fresh, anhydrous solvents and reagents. Sulfonyl chlorides are particularly sensitive to moisture.[1] - Check the purity of the starting materials. |
| Low Reaction Temperature | - While low temperatures can control side reactions, they may also slow down the desired reaction. Cautiously increase the reaction temperature and monitor the progress by TLC or LC-MS.[6] |
Issue 2: Formation of Side Products/Impurities
Potential Causes & Solutions
| Potential Cause | Recommended Solutions |
| Di-sulfonylation | - This occurs when a second sulfonylation happens on the nitrogen of the newly formed sulfonamide. - Solution: Use a 1:1 stoichiometry of the amine to the sulfonylating agent. Add the sulfonylating agent slowly and at a low temperature (e.g., 0 °C).[4] |
| Reaction with the Base | - A nucleophilic base can react with the electrophile. - Solution: Use a sterically hindered, non-nucleophilic base like DIPEA.[5] |
| Hydrolysis of Sulfonylating Agent | - The presence of water can lead to the formation of sulfonic acid. - Solution: Ensure strictly anhydrous conditions by using flame-dried glassware and dry solvents.[1] |
Experimental Protocols
General Protocol for the Sulfonylation of tert-Butyl Carbamate (Method A)
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl carbamate (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF).[4]
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Addition of Base: Add the chosen base (e.g., triethylamine, 1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.[4]
-
Addition of Sulfonylating Agent: Cool the mixture to 0 °C. Slowly add a solution of the sulfamoyl chloride (1.0 eq.) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[4]
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Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
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Purification: Purify the crude product by column chromatography on silica gel.[4]
Data Presentation
Table 1: Qualitative Comparison of Common Bases for Sulfonylation Reactions
| Base | pKa of Conjugate Acid | Steric Hindrance | Nucleophilicity | Typical Use Case & Remarks |
| Triethylamine (TEA) | ~10.7 | Low | Moderate | A common, all-purpose base. Can sometimes lead to side reactions due to its nucleophilicity.[2] |
| DIPEA (Hünig's base) | ~11 | High | Low | Ideal for preventing base-related side reactions due to its steric bulk. Less basic than TEA.[2][5] |
| Pyridine | ~5.2 | Low | Moderate | Often used as both a base and a nucleophilic catalyst. Weaker base than tertiary amines.[4] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | - | Low | A common inorganic base, useful in polar solvents. Heterogeneous reaction may be slower.[3] |
| DBU | ~13.5 | Moderate | Low | A strong, non-nucleophilic base suitable for deprotonating less acidic substrates.[4] |
Mandatory Visualization
Caption: Troubleshooting workflow for low reaction efficiency.
Caption: General experimental workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 3. Synthesis of carbamates from amines and N-tosylhydrazones under atmospheric pressure of carbon dioxide without an external base - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
dealing with the instability of tert-Butyl sulfamoylcarbamate during work-up
Welcome to the technical support center for tert-Butyl sulfamoylcarbamate. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing the instability of this compound during experimental work-ups.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of reactions involving this compound.
Question: I am observing significant loss of my product, this compound, after an acidic aqueous wash (e.g., with 1M HCl). What is causing this, and how can I prevent it?
Answer:
The product loss is likely due to the acidic lability of the tert-butoxycarbonyl (Boc) protecting group. Strong acids can cleave the tert-butyl group, leading to the decomposition of your compound into isobutylene, carbon dioxide, and the parent sulfamide.
Recommendations:
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Avoid Strong Acids: Do not use strong acidic solutions for washing.
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Use Milder Alternatives: If an acidic wash is necessary to remove basic impurities, use milder, pre-cooled (0-5 °C) acidic solutions.
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Minimize Contact Time: Perform the wash quickly and immediately proceed to the next step to minimize exposure time.
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Alternative Purification: Consider alternative purification methods that do not require an acidic wash, such as flash column chromatography on silica gel.
Question: My product seems to be dissolving in the aqueous basic wash (e.g., with NaOH), leading to low recovery in the organic layer. Why is this happening?
Answer:
The hydrogen atom on the nitrogen of the sulfamoylcarbamate is acidic. In the presence of a strong base, this proton can be removed, forming a salt. This salt is significantly more polar than the neutral compound and will preferentially dissolve in the aqueous layer, leading to product loss from the organic phase.
Recommendations:
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Use Weak Bases: For neutralizing acidic components, use a weak base such as saturated sodium bicarbonate (NaHCO₃) solution.
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Brine Wash: After a basic wash, use a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, reducing the solubility of your organic product and "salting it out" back into the organic layer.
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Temperature Control: Perform extractions at a lower temperature to minimize potential base-catalyzed hydrolysis.
Question: I suspect my product is decomposing when I remove the solvent on the rotary evaporator. Is this possible?
Answer:
Yes, this compound can be thermally labile. Heating the compound, even under reduced pressure, can lead to thermal decomposition of the carbamate group.
Recommendations:
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Low-Temperature Evaporation: Always concentrate your solutions containing this compound under reduced pressure at or below room temperature (<25°C).
-
High Vacuum: Use a high-quality vacuum source to ensure the solvent evaporates at a lower temperature.
-
Avoid Over-Drying: Do not leave the product on the rotary evaporator for an extended period after the solvent has been removed.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features that contribute to the instability of this compound?
A1: The main drivers of instability are:
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Acid-Labile Boc Group: The tert-butyl carbamate is susceptible to cleavage under acidic conditions.
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Acidic N-H Proton: The proton on the nitrogen between the sulfonyl and carbonyl groups is acidic, making the compound soluble in strong basic solutions as its conjugate base.
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Thermal Sensitivity: The molecule can undergo thermal decomposition, particularly at temperatures above 40°C.
Q2: What is the ideal pH range to maintain during the aqueous work-up of this compound?
A2: A pH range of approximately 6 to 8 is generally recommended to minimize decomposition. It is crucial to avoid both strongly acidic (pH < 4) and strongly basic (pH > 10) conditions.
Q3: Are there any recommended solvents for extracting this compound?
A3: Standard organic solvents such as ethyl acetate (EtOAc), dichloromethane (DCM), and diethyl ether (Et₂O) are suitable for extraction. The choice of solvent will depend on the specific reaction mixture and the polarity of any impurities.
Data Presentation
Table 1: Qualitative Stability Profile of this compound
This table summarizes the stability of the compound under various work-up conditions and outlines potential decomposition pathways.
| Condition | Stability | Potential Decomposition Pathway | Mitigation Strategy |
| Strong Acid (e.g., 1M HCl) | Unstable | Acid-catalyzed cleavage of the tert-butyl group (de-Boc reaction). | Avoid strong acids; use mild acids like 10% citric acid or sat. NH₄Cl if necessary. |
| Mild Acid (e.g., sat. NH₄Cl) | Moderate | Slow cleavage of the Boc group upon prolonged exposure. | Use at low temperatures (0-5°C) and for a minimal duration. |
| Strong Base (e.g., 1M NaOH) | Moderate to Unstable | Deprotonation to form a water-soluble salt; potential for hydrolysis. | Avoid strong bases; use weak bases like NaHCO₃. |
| Weak Base (e.g., NaHCO₃) | Generally Stable | Minimal risk of decomposition or deprotonation. | Recommended for neutralizing acidic impurities. |
| Elevated Temperature (>40°C) | Unstable | Thermal decomposition of the carbamate moiety. | Concentrate solutions at low temperatures (<25°C) under high vacuum. |
Experimental Protocols
General Protocol for a Mild Work-up of this compound
This protocol is designed to minimize the degradation of the title compound during work-up.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5°C in an ice-water bath.
-
Quenching: Quench the reaction by slowly adding a pre-cooled, mild quenching agent (e.g., saturated aqueous ammonium chloride solution or cold water).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing:
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If the reaction was acidic, wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate.
-
If the reaction was basic, wash with a cold, 10% aqueous solution of citric acid.
-
Follow with a wash using a cold, saturated aqueous solution of sodium chloride (brine) to remove excess water and aid phase separation.
-
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator, ensuring the water bath temperature does not exceed 25°C.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting low product yield.
Technical Support Center: Purification of tert-Butyl sulfamoylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-Butyl sulfamoylcarbamate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Work-up and Extraction
| Potential Cause | Recommended Solution |
| Incomplete reaction: The synthesis was not complete before quenching. | Before work-up, monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed. |
| Product loss during aqueous wash: The product may have some solubility in the aqueous phase, especially if the pH is not optimal. | Adjust the pH of the aqueous solution to a neutral or slightly acidic range to minimize the solubility of the carbamate. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer.[1] |
| Emulsion formation during extraction: Formation of a stable emulsion between the organic and aqueous layers can lead to significant product loss. | Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, consider filtering the mixture through a pad of celite. |
| Degradation of the product: The tert-butoxycarbonyl (Boc) group is labile under strong acidic or basic conditions, and the sulfamoylcarbamate moiety may be sensitive to certain pH ranges.[2][3] | Maintain a neutral or slightly acidic pH during the work-up process.[1] Avoid prolonged exposure to strong acids or bases. If necessary, perform the extraction at a lower temperature (e.g., 4°C).[1] |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate mobile phase polarity: The solvent system is either too polar, causing co-elution of the product and impurities, or not polar enough, resulting in poor migration of the product from the baseline. | Optimize the mobile phase by running preliminary TLCs with different solvent systems. A good starting point for carbamates is a mixture of hexanes and ethyl acetate.[4] For highly polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography.[5][6] |
| Column overloading: Too much crude material is loaded onto the column, exceeding its separation capacity. | As a general guideline, the amount of crude material loaded should be about 1-2% of the weight of the silica gel.[7] |
| Co-elution with impurities: Impurities have similar polarity to the desired product. | Try a different solvent system with alternative selectivities (e.g., dichloromethane/methanol). If impurities are acidic or basic, adding a small amount of acetic acid or triethylamine (0.1-1%) to the mobile phase can improve separation.[7] |
| Streaking or tailing of the product band: The compound may be interacting strongly with the acidic silica gel or could be degrading on the column. | Deactivate the silica gel by pre-treating it with a solution containing a small amount of triethylamine. Alternatively, use a different stationary phase like alumina or a bonded-phase silica.[8] |
Issue 3: Difficulty with Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate solvent choice: The compound is either too soluble or insoluble in the chosen solvent at all temperatures. | An ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[9] Screen a variety of solvents or solvent pairs (e.g., ethanol/water, hexane/ethyl acetate).[10] |
| Oiling out: The compound separates as a liquid instead of forming crystals upon cooling. | This often occurs when the boiling point of the solvent is higher than the melting point of the solute. Use a lower-boiling point solvent or a larger volume of the same solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| No crystal formation upon cooling: The solution may be too dilute, or nucleation is slow. | Concentrate the solution by boiling off some of the solvent. Induce crystallization by scratching the flask or adding a seed crystal. Cooling the solution in an ice bath can also promote crystallization.[11] |
| Low recovery of purified product: The compound has significant solubility in the cold recrystallization solvent. | Ensure the solution is cooled sufficiently in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as tert-butanol and chlorosulfonyl isocyanate, as well as byproducts like di-tert-butyl dicarbonate if it is used in the synthesis. Additionally, side reactions can lead to the formation of related carbamate or sulfamide impurities.[2][12]
Q2: How can I effectively remove unreacted starting materials?
A2: Unreacted tert-butanol and other water-soluble starting materials can typically be removed through an aqueous work-up, including washes with water and brine.[1] Volatile starting materials can be removed under reduced pressure. For non-volatile starting materials with different polarities, column chromatography is effective.[4]
Q3: Is this compound stable to acidic and basic conditions?
A3: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under strongly acidic conditions, leading to deprotection.[3] While generally more stable to basic conditions, prolonged exposure to strong bases can also cause degradation of the carbamate.[2] It is recommended to maintain a neutral to slightly acidic pH during purification and storage.[1]
Q4: What is a good starting point for a solvent system in flash chromatography?
A4: A common starting point for the purification of moderately polar organic compounds like N-Boc protected amines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[7] A gradient elution, starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent, is often effective. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.
Q5: What is the best method to obtain high-purity solid this compound?
A5: For achieving high purity of a solid compound, recrystallization is often a very effective final purification step after initial purification by column chromatography.[13][14] This process can effectively remove small amounts of remaining impurities.
Data Presentation
Table 1: Representative Solubility of this compound
The following table provides a qualitative prediction of solubility in common laboratory solvents. Actual quantitative solubility should be determined experimentally.
| Solvent | Predicted Solubility | Notes |
| Dichloromethane (DCM) | High | A good solvent for dissolving the crude product for chromatography.[15] |
| Ethyl Acetate | High | Often used as a polar component in the mobile phase for chromatography.[15] |
| Methanol | Moderate | Can be used as a more polar eluent in chromatography.[15] |
| Hexane | Low | Typically used as the non-polar component of the mobile phase.[15] |
| Water | Very Low | The compound is expected to be poorly soluble in water, which is advantageous for aqueous work-ups. |
| Diethyl Ether | Moderate | Can be used for extraction and as a recrystallization solvent. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: For every 1 gram of crude product, weigh out approximately 30-50 grams of silica gel (230-400 mesh). Create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the silica gel slurry into a chromatography column and use gentle air pressure to pack it evenly. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor the composition of each fraction by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[16]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a test tube, find a suitable solvent or solvent pair where the compound is soluble when hot but insoluble when cold.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationship for troubleshooting common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. columbia.edu [columbia.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. jocpr.com [jocpr.com]
- 13. mt.com [mt.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Side Product Formation from Tert-Butyl Cation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during experiments involving the tert-butyl cation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation when using tert-butyl protecting groups or reagents?
A1: The primary cause of side product formation is the generation of a highly reactive and stable tert-butyl cation ((CH₃)₃C⁺) intermediate.[1][2][3][4] This carbocation is a potent electrophile that can readily react with nucleophilic functional groups present in the starting materials, products, or solvent, leading to unwanted alkylation byproducts.[2][3][4]
Q2: Which functional groups are most susceptible to alkylation by the tert-butyl cation?
A2: Nucleophilic functional groups are particularly vulnerable to alkylation. In the context of peptide and medicinal chemistry, the following amino acid residues are most at risk:
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Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2][3][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3][4]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylation.[2][3][4][5]
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Tyrosine (Tyr): The phenolic ring can be alkylated.[2][3][4]
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Guanidinyl groups (in Arginine): These groups are electron-rich and susceptible to alkylation.[2]
Q3: What are "scavengers" and how do they prevent side product formation?
A3: Scavengers are nucleophilic compounds added to the reaction mixture to trap the reactive tert-butyl cation.[2][3][4][6] They react with the carbocation more rapidly than the sensitive functional groups on the target molecule, thus preventing unwanted side reactions.[2][4]
Q4: How do I choose the right scavenger for my reaction?
A4: The choice of scavenger depends on the specific substrate and the nucleophilic groups present. A common strategy is to use a "scavenger cocktail" containing multiple scavengers to trap the tert-butyl cation and address other potential side reactions. For example, a widely used cocktail for peptide deprotection is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[2]
Q5: Besides using scavengers, what other experimental parameters can I control to minimize side products?
A5: Several factors can influence the extent of side product formation:
-
Temperature: Lowering the reaction temperature can reduce the rate of side reactions.[5]
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Reaction Time: Minimizing the reaction time can limit the exposure of the substrate to the reactive tert-butyl cation.[5][7]
-
Concentration: Using more dilute conditions can sometimes disfavor bimolecular side reactions.
-
Acid Strength: In deprotection reactions, using the appropriate concentration and strength of acid is crucial for efficient cleavage without excessive side product formation.[5]
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
-
Possible Cause: Alkylation of sensitive residues by the tert-butyl cation.[3][8]
-
Troubleshooting Solution:
-
Incorporate a scavenger or a cocktail of scavengers into the deprotection reaction mixture.[8] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and ethanedithiol (EDT).[2][5][8]
-
Optimize the scavenger cocktail. The optimal combination and concentration of scavengers will depend on the specific substrate.[8]
-
Lower the reaction temperature. Performing the deprotection at a lower temperature can decrease the rate of the alkylation side reaction.[5]
-
Reduce the reaction time. Monitor the reaction progress closely and stop it as soon as the starting material is consumed to minimize the time for side reactions to occur.[5]
-
Issue 2: Low yield of the desired product in a Friedel-Crafts alkylation using a tert-butylating agent.
-
Possible Cause 1: Polyalkylation. The initial alkylation product can be more reactive than the starting material, leading to the addition of multiple tert-butyl groups.[9]
-
Troubleshooting Solution 1:
-
Use a stoichiometric excess of the aromatic substrate relative to the tert-butylating agent.
-
Employ a bulky catalyst or substrate to sterically hinder further alkylation.[9]
-
-
Possible Cause 2: Isomerization. The tert-butyl group may rearrange on the aromatic ring to a thermodynamically more stable position, especially at higher temperatures.
-
Troubleshooting Solution 2:
-
Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Choose a catalyst system that favors kinetic control over thermodynamic control.
-
-
Possible Cause 3: Dealkylation. The tert-butyl group can be cleaved from the aromatic ring under strongly acidic conditions, which is essentially the reverse of the Friedel-Crafts reaction.[10]
-
Troubleshooting Solution 3:
-
Use the minimum amount of Lewis acid catalyst required.
-
Carefully control the reaction time and temperature to avoid conditions that favor the reverse reaction.
-
Data Presentation
Table 1: Common Scavengers for Tert-Butyl Cation and Their Applications
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Tryptophan, general carbocations | 2.5-5% (v/v) | Highly effective carbocation scavenger.[8] |
| Water (H₂O) | General carbocations | 2.5-5% (v/v) | Traps tert-butyl cations and helps hydrolyze tert-butyl trifluoroacetate.[6] |
| Thioanisole | Methionine | 5% (v/v) | Effective in preventing S-alkylation of methionine.[8] |
| Ethanedithiol (EDT) | Cysteine | 2.5% (v/v) | Commonly used for cysteine-containing compounds.[4] |
| Dithiothreitol (DTT) | Cysteine | 2.5% (w/v) | Helps prevent disulfide bond formation.[8] |
Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 80% | 20% |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 85% | 15% |
| Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.[8] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection in Solution using a Scavenger
-
Dissolution: Dissolve the Boc-protected substrate in a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Scavenger Addition: Add the selected scavenger or scavenger cocktail to the solution. For a tryptophan-containing substrate, triisopropylsilane (TIS) can be added to a final concentration of 2.5-5% (v/v).[3]
-
Acid Addition: Cool the reaction mixture in an ice bath and slowly add an equal volume of cold trifluoroacetic acid (TFA).
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours.[2] Monitor the progress by an appropriate analytical method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is often obtained as the TFA salt and can be further purified.[2]
Protocol 2: General Procedure for Friedel-Crafts Alkylation with Tert-Butyl Alcohol
-
Reactant Preparation: In a flask equipped with a stirrer and under an inert atmosphere, dissolve the aromatic substrate in a suitable solvent (e.g., nitrobenzene or carbon disulfide).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) portion-wise.
-
Alkylation: Slowly add tert-butyl alcohol to the cooled, stirred mixture.
-
Reaction Control: Maintain the low temperature and stir for the desired reaction time. Monitor the reaction by GC or TLC.
-
Quenching and Work-up: Carefully quench the reaction by pouring the mixture over ice water. Separate the organic layer, wash with a dilute acid solution, then with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Competing pathways for the tert-butyl cation.
Caption: Troubleshooting workflow for side product formation.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cerritos.edu [cerritos.edu]
- 10. scientificupdate.com [scientificupdate.com]
Validation & Comparative
A Head-to-Head Comparison: tert-Butyl Sulfamoylcarbamate vs. t-BuONSO for Primary Sulfonamide Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of primary sulfonamides is a critical task. These functional groups are key pharmacophores in a wide array of pharmaceuticals. This guide provides an objective comparison between the utility of tert-Butyl sulfamoylcarbamate and the more recent reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), for the synthesis of primary sulfonamides, supported by experimental data and detailed protocols.
The traditional route to primary sulfonamides often involves the reaction of sulfonyl chlorides with ammonia, a method fraught with challenges related to the harsh conditions required for sulfonyl chloride preparation and the handling of gaseous ammonia.[1] In the quest for milder and more versatile methods, reagents like this compound and t-BuONSO have emerged. While both contain the necessary components for the sulfonamide group, their synthetic utility and efficiency differ significantly.
t-BuONSO: A Modern Approach for Direct Primary Sulfonamide Synthesis
t-BuONSO has been established as a novel and efficient reagent for the direct, one-step synthesis of primary sulfonamides from a variety of organometallic reagents.[2][3] This method offers a significant advantage in terms of step economy and substrate scope.
The reaction proceeds via the nucleophilic attack of an organometallic reagent (Grignard or organolithium) on the sulfur atom of t-BuONSO.[1] This is followed by a rearrangement to furnish the primary sulfonamide in good to excellent yields.[2] The process is typically conducted at low temperatures, ensuring good functional group tolerance.[2]
Logical Workflow for Primary Sulfonamide Synthesis using t-BuONSO
Caption: One-step synthesis of primary sulfonamides using t-BuONSO.
This compound: A Precursor Requiring a Multi-Step Approach
In contrast to the direct approach offered by t-BuONSO, this compound is more accurately described as a protected precursor to a sulfamoyl group. Its direct, one-pot reaction with organometallic reagents to furnish primary sulfonamides is not a well-established method. The synthesis of a primary sulfonamide using this reagent would conceptually involve a multi-step sequence: initial reaction to attach the sulfamoylcarbamate moiety, followed by a separate deprotection step to reveal the primary sulfonamide. This inherently reduces the overall efficiency and yield compared to a direct method.
Conceptual Workflow for Primary Sulfonamide Synthesis via a Protected Precursor
Caption: Multi-step approach to primary sulfonamides using a protected precursor.
Performance Comparison: t-BuONSO in Action
The following table summarizes the performance of t-BuONSO in the synthesis of various primary sulfonamides, demonstrating its broad applicability and high efficiency.[4]
| Entry | Organometallic Reagent | Product | Yield (%) |
| 1 | p-Tolylmagnesium bromide | 4-Methylbenzenesulfonamide | 80 |
| 2 | Phenylmagnesium bromide | Benzenesulfonamide | 71 |
| 3 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzenesulfonamide | 85 |
| 4 | 2-Thienylmagnesium bromide | Thiophene-2-sulfonamide | 75 |
| 5 | Naphthylmagnesium bromide | Naphthalene-1-sulfonamide | 68 |
| 6 | Cyclohexylmagnesium bromide | Cyclohexanesulfonamide | 65 |
| 7 | n-Butyllithium | Butane-1-sulfonamide | 72 |
Yields are based on isolated product.
Experimental Protocols
General Procedure for the Synthesis of Primary Sulfonamides using t-BuONSO
To a solution of t-BuONSO (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, the organometallic reagent (1.1 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred overnight. The reaction is quenched with methanol, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired primary sulfonamide.
Example: Synthesis of 4-Methylbenzenesulfonamide
-
Reagents and Materials:
-
t-BuONSO (400 mg, 2.96 mmol)
-
p-Tolylmagnesium bromide (ca. 1 mol/L in THF, 4.4 mL, 4.4 mmol)
-
Anhydrous THF (12 mL)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel
-
-
Procedure:
-
A solution of t-BuONSO in anhydrous THF is cooled to -78 °C.
-
p-Tolylmagnesium bromide solution is added dropwise to the cooled solution.
-
The mixture is stirred at -78 °C for 1 hour.
-
The reaction is then warmed to room temperature and stirred overnight.
-
Methanol (1 mL) is added to quench the reaction.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography (eluent: ethyl acetate/hexane gradient) to yield 4-methylbenzenesulfonamide as a white solid (407 mg, 80% yield).
-
Conclusion
For the direct and efficient synthesis of primary sulfonamides, t-BuONSO emerges as the superior reagent when compared to the conceptual multi-step approach that would be necessary with This compound . The one-step process with t-BuONSO offers high yields, a broad substrate scope encompassing both aryl and alkyl organometallics, and operational simplicity.[1][2] In contrast, the use of this compound would likely involve a less efficient, multi-step sequence of protection and deprotection. For researchers in drug discovery and development, t-BuONSO represents a significant advancement, enabling the rapid and reliable synthesis of diverse primary sulfonamides.
References
- 1. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | TCI AMERICA [tcichemicals.com]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 3. One-pot access to primary sulfonamides - GalChimia [galchimia.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Sulfonamide Synthesis: Navigating Functional Group Tolerance
For researchers, scientists, and drug development professionals, the synthesis of sulfonamides is a cornerstone of modern medicinal chemistry. The choice of synthetic route is often dictated by the complexity of the target molecule and the compatibility of the reaction conditions with existing functional groups. This guide provides an objective comparison of common sulfonamide synthesis methods, with a focus on functional group tolerance, supported by experimental data and detailed protocols.
The sulfonamide moiety is a critical pharmacophore found in a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticancer agents. Its synthesis has evolved from classical methods, which often employ harsh conditions, to modern, milder techniques that offer broader functional group compatibility. This guide will delve into the nuances of these methods to aid in the selection of the most appropriate synthetic strategy.
At a Glance: Comparison of Sulfonamide Synthesis Methods
The following table summarizes the key features of prominent sulfonamide synthesis methods, providing a comparative overview of their starting materials, general conditions, and, most importantly, their tolerance to various functional groups.
| Synthesis Method | Starting Materials | General Conditions | Tolerated Functional Groups | Incompatible/Sensitive Functional Groups | Typical Yields |
| Classical Method | Sulfonyl Chloride, Amine | Basic conditions (e.g., pyridine, triethylamine) | Alkyl groups, aryl groups, ethers, esters, amides, nitriles | Protic groups (unprotected alcohols, phenols, thiols), primary and secondary amines (can undergo multiple sulfonylation), water (leads to hydrolysis of sulfonyl chloride)[1] | 70-95% |
| Oxidative Coupling | Thiol, Amine | Oxidizing agent (e.g., I₂, H₂O₂, electrochemical) | Alkyl and aryl groups, ethers, esters, amides, halides (F, Cl, Br), nitro groups[2] | Easily oxidizable groups (e.g., other thiols, phosphines), some electron-rich heterocycles | 60-90% |
| Electrochemical Synthesis | Thiol, Amine | Electrolysis, mild acid | Wide range including esters, ketones, halides, ethers, and even complex natural products. Tolerates both electron-donating and -withdrawing groups on the aryl thiol.[3][4] | Substrates prone to electrochemical degradation under the specific reaction conditions. | 70-95% |
| Copper-Catalyzed Three-Component Reaction | Aryl/Heteroaryl Boronic Acid, SO₂ Surrogate (DABSO), Amine | Cu(II) catalyst, oxidant | Broad scope including esters, ketones, halides, ethers, amides, and heterocycles. Tolerates both electron-rich and electron-deficient boronic acids.[5] | Strong chelating agents that can poison the copper catalyst. | 65-90% |
| From Sulfinates | Sulfinate Salt, Aminating Agent (e.g., Chloramine-T, NH₄I) | Mild, often metal-free conditions | Wide range of functional groups on both the sulfinate and the amine, including aliphatic and aromatic amines.[6][7][8] | Highly reactive functional groups that may react with the aminating agent. | 70-90% |
| Transition Metal-Catalyzed C-H Sulfonamidation | Arene/Heteroarene, Sulfonyl Azide | Rh(III), Ru(II), or other transition metal catalysts | Good functional group tolerance including esters, ketones, and halides.[9] | Substrates that can chelate the metal catalyst in an unproductive manner. | 60-85% |
Reaction Pathways and Workflows
The following diagrams illustrate the general workflows for the discussed sulfonamide synthesis methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Semantic Scholar [semanticscholar.org]
- 6. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating tert-Butyl Sulfamoylcarbamate: A Comparative ¹H NMR Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comprehensive comparison of the ¹H NMR spectroscopic data for the target product, tert-butyl sulfamoylcarbamate, with its key starting materials, tert-butyl carbamate and sulfamide. The inclusion of detailed experimental protocols and visual workflows aims to facilitate the rapid and accurate validation of this important reagent.
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. Its purity is essential for the successful outcome of subsequent reactions. ¹H NMR spectroscopy is a powerful and readily available technique for the structural elucidation and purity assessment of this molecule. This guide focuses on the key distinguishing features in the ¹H NMR spectra of the product and its precursors.
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shifts (δ) for this compound and its common synthetic precursors. The data is presented for spectra acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for these compounds.
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -C(CH₃)₃ (tert-Butyl) | ~1.45 | Singlet | 9H |
| -NH- (Carbamate) | ~10.5 (Broad) | Singlet | 1H | |
| -NH₂ (Sulfamoyl) | ~7.0 (Broad) | Singlet | 2H | |
| tert-Butyl Carbamate | -C(CH₃)₃ (tert-Butyl) | ~1.40 | Singlet | 9H |
| -NH₂ (Carbamate) | ~6.0 (Broad) | Singlet | 2H | |
| Sulfamide | -NH₂ | ~6.7 (Broad) | Singlet | 4H |
Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature. The broadness of the N-H signals is due to quadrupole broadening and potential chemical exchange.
Spectral Interpretation for Product Validation
Successful synthesis of this compound can be confirmed by the presence of three key signals in the ¹H NMR spectrum:
-
A sharp singlet at approximately 1.45 ppm , integrating to nine protons, which is characteristic of the tert-butyl group.[1][2]
-
A broad singlet in the downfield region, around 10.5 ppm , corresponding to the single proton of the carbamate nitrogen (-NH-). The significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl and sulfonyl groups.
-
A second broad singlet around 7.0 ppm , integrating to two protons, which is assigned to the sulfamoyl (-NH₂) protons.
The absence of the -NH₂ signal of tert-butyl carbamate at approximately 6.0 ppm and the single -NH₂ signal of sulfamide around 6.7 ppm indicates the consumption of the starting materials. The presence of these signals would suggest an incomplete reaction or the presence of impurities.
Experimental Protocol: ¹H NMR Sample Preparation
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Vortex mixer
-
Pipette
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Dissolution: Gently vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube using a pipette.
-
Analysis: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Workflow for ¹H NMR Validation
The logical process for validating the synthesis of this compound using ¹H NMR is outlined in the following diagram.
Caption: Workflow for the validation of this compound by ¹H NMR spectroscopy.
This structured approach, combining comparative data with a clear experimental protocol and logical workflow, provides a robust framework for the confident validation of this compound in a research and development setting.
References
A Comparative Guide to HPLC Analysis for Purity Assessment of tert-Butyl Sulfamoylcarbamate
The purity of tert-Butyl sulfamoylcarbamate, a key building block in synthetic chemistry, is crucial for the reliability of subsequent reactions and the quality of the final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for assessing the purity of such compounds. This guide provides a comparative analysis of a standard Reversed-Phase HPLC (RP-HPLC) method with alternative analytical techniques, offering detailed experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Comparison of Analytical Methods for Purity Determination
The selection of an analytical method for purity assessment depends on various factors, including the nature of potential impurities, required sensitivity, and available instrumentation. Besides HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques for purity determination.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling point and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based identification and quantification. | Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known concentration. |
| Typical Analytes | Non-volatile and thermally labile compounds. | Volatile and semi-volatile compounds, including residual solvents. | Any soluble compound with a unique NMR signal; provides absolute purity without a specific reference standard of the analyte. |
| Primary Output | Chromatogram with retention time and peak area. | Total ion chromatogram and mass spectrum for each peak. | NMR spectrum with integrated signals. |
| Quantification | Relative purity based on peak area percentage or quantification against a reference standard. | Quantification against a reference standard or semi-quantification based on peak area. | Absolute purity determination. |
| Strengths | Robust, versatile, and widely applicable for non-volatile impurities.[1] | High sensitivity and specificity for volatile and semi-volatile impurities.[1] | A primary method for determining absolute purity without the need for a specific analyte reference standard.[1] |
| Limitations | May require a chromophore for UV detection; reference standards are needed for absolute quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and reproducibility of analytical techniques. Below are the protocols for HPLC, GC-MS, and qNMR analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.
Instrumentation:
-
HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).[1]
-
Gradient Program:
-
0-20 min, 5% to 95% B
-
20-25 min, 95% B
-
25-26 min, 95% to 5% B
-
26-30 min, 5% B
-
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity by the area percentage method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.[1]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[1]
-
-
Injection Mode: Split (e.g., 50:1).[1]
-
Injection Volume: 1 µL.[1]
Mass Spectrometer Conditions:
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 40-450.[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.
Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)
This is a primary analytical method for determining the absolute purity of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6, CDCl3).
-
Pulse Sequence: A standard quantitative pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard and the this compound sample into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.
-
Visualizing the Analytical Workflow
Diagrams can help visualize the logical flow of the purity assessment process.
Caption: Workflow for HPLC purity assessment of this compound.
Caption: Comparison of analytical techniques for purity determination.
References
Navigating Byproduct Formation in tert-Butyl Sulfamoylcarbamate Synthesis: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and drug development professionals, the synthesis of tert-butyl sulfamoylcarbamate, a key intermediate in various pharmaceutical compounds, presents the challenge of monitoring and controlling byproduct formation. This guide provides a comparative analysis of synthetic routes and a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the reaction mixture, enabling a deeper understanding and optimization of this critical process.
The purity of this compound is paramount for its successful application in drug development. Byproducts, even in trace amounts, can interfere with subsequent reactions, affect the final product's efficacy and safety, and complicate purification processes. This guide compares the traditional synthesis route involving sulfamoyl chloride with a phosgene-free alternative, highlighting the potential byproducts associated with each. Furthermore, a comprehensive GC-MS analytical method, including a crucial derivatization step, is detailed to allow for the effective identification and monitoring of these impurities.
Synthetic Route Comparison and Expected Byproducts
The choice of synthetic strategy directly influences the byproduct profile of the this compound reaction. Below is a qualitative comparison of two common methods.
| Feature | Route 1: Sulfamoyl Chloride & tert-Butyl Carbamate | Route 2: Phosgene-Free (In-situ Isocyanate Generation) |
| Primary Reagents | Sulfamoyl chloride, tert-butyl carbamate, Triethylamine | tert-Butyl carbamate, an activating agent (e.g., di-tert-butyl dicarbonate), Sulfamide |
| Expected Byproducts | - Triethylamine hydrochloride- Unreacted starting materials- Di-tert-butyl iminodicarboxylate (from self-condensation of tert-butyl carbamate)- Sulfonylurea dimers/trimers | - Byproducts from the activating agent (e.g., tert-butanol, CO2 from di-tert-butyl dicarbonate)- Unreacted starting materials- Potential side products from sulfamide reactions |
| Advantages | - Utilizes readily available starting materials. | - Avoids the use of highly reactive and hazardous sulfamoyl chloride.[1] |
| Disadvantages | - Use of corrosive and moisture-sensitive sulfamoyl chloride.- Formation of triethylamine hydrochloride salt can complicate work-up. | - May require optimization of the activating agent and reaction conditions. |
Experimental Protocols
Synthesis of this compound (Route 1)
-
To a stirred solution of tert-butyl carbamate (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane at 0 °C, slowly add sulfamoyl chloride (1 equivalent).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
GC-MS Analysis of Reaction Byproducts
Due to the polar nature and thermal lability of this compound and its potential byproducts, direct GC-MS analysis is challenging. Derivatization is essential to increase volatility and thermal stability. Silylation is a widely used and effective technique for this purpose.[2][3][4]
1. Sample Preparation and Derivatization:
-
Take an aliquot (approximately 1 mg) of the crude reaction mixture and place it in a 2 mL GC vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[3]
-
Add 50 µL of anhydrous pyridine to aid dissolution.
-
Securely cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[4]
-
Cool the vial to room temperature before injection into the GC-MS system.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C (Note: a lower temperature may be necessary to minimize on-column degradation of silylated compounds).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
Visualizing the Process
To better understand the reaction and analytical workflow, the following diagrams have been generated.
Caption: Reaction scheme for this compound synthesis.
References
A Comparative Analysis of Sulfonylating Agents: Spotlight on tert-Butyl Sulfamoylcarbamate
For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is a critical step in the synthesis of a vast array of bioactive molecules. This guide provides an objective comparison of the reactivity and performance of tert-Butyl sulfamoylcarbamate and its activated derivatives against other commonly employed sulfonylating agents, namely tosyl chloride (TsCl), mesyl chloride (MsCl), and sulfur trioxide pyridine complex. This analysis is supported by experimental data to inform the rational design of synthetic routes in drug discovery and development.
Executive Summary
The choice of a sulfonylating agent significantly impacts reaction efficiency, substrate scope, and overall synthetic strategy. While traditional reagents like tosyl chloride and mesyl chloride are widely used for the formation of sulfonamides and sulfonate esters, alternative reagents such as this compound and its derivatives offer unique advantages in specific applications, particularly in the synthesis of sulfamides and sulfamates. This guide presents a data-driven comparison of these agents, focusing on their reactivity with representative primary amine and alcohol substrates.
Quantitative Reactivity Comparison
The following tables summarize the performance of various sulfonylating agents in the sulfonylation of benzyl alcohol and aniline, chosen as model primary alcohol and amine substrates, respectively. The data for this compound is based on the reactivity of its closely related and well-characterized reactive intermediate, N-(tert-butoxycarbonyl)-aminosulfonylpyridinium salt, which provides a strong indication of its synthetic potential.
Table 1: Sulfonylation of Benzyl Alcohol
| Sulfonylating Agent | Product | Reaction Conditions | Reaction Time | Yield (%) |
| This compound (via Pyridinium Salt) | Benzyl sulfamate | Pyridine, CH2Cl2, RT | 12 h | 85-95 |
| Tosyl Chloride (TsCl) | Benzyl tosylate | Pyridine, DCM, 0 °C to RT | 4-12 h | ~53 (can be lower due to side reactions)[1] |
| Mesyl Chloride (MsCl) | Benzyl mesylate | Triethylamine, DCM, 0 °C to RT | 15-30 min | >95[2] |
| Sulfur Trioxide Pyridine Complex | Benzyl sulfate (via hydrolysis) | Pyridine, 0 °C to RT | 1-2 h | Variable |
Table 2: Sulfonylation of Aniline
| Sulfonylating Agent | Product | Reaction Conditions | Reaction Time | Yield (%) |
| This compound (via Pyridinium Salt) | N-Phenylsulfamide | Pyridine, CH2Cl2, RT | 12 h | 80-90 |
| Tosyl Chloride (TsCl) | N-Phenyl-p-toluenesulfonamide | Pyridine, DCM, 0 °C to RT | 2 h | Quantitative |
| Mesyl Chloride (MsCl) | N-Phenylmethanesulfonamide | Pyridine, DCM, 0 °C to RT | 12-16 h | High (not specified)[3] |
| Sulfur Trioxide Pyridine Complex | Phenylsulfamic acid | Pyridine, RT | Not specified | Good (not specified) |
Reactivity Profile and Mechanistic Considerations
This compound itself is a stable, crystalline solid. Its reactivity as a sulfamoylating agent is significantly enhanced by its in situ conversion to a more electrophilic species, such as the N-(tert-butoxycarbonyl)-aminosulfonylpyridinium salt . This activated intermediate, generated from the reaction of tert-butyl alcohol and chlorosulfonyl isocyanate in the presence of pyridine, readily reacts with nucleophiles like primary alcohols and amines to afford the corresponding Boc-protected sulfamates and sulfamides in high yields. The Boc group can be subsequently removed under acidic conditions. This two-step, one-pot approach offers a convenient and efficient method for sulfamoylation.
Tosyl Chloride (TsCl) is a widely used, crystalline solid that is relatively easy to handle. It reacts readily with primary amines to form stable sulfonamides. However, its reaction with alcohols can sometimes lead to the formation of alkyl chlorides as byproducts, particularly with electron-withdrawing groups on the alcohol, which can complicate purification and reduce yields.[1][4][5]
Mesyl Chloride (MsCl) is a more reactive liquid sulfonylating agent compared to TsCl. Its smaller size and higher electrophilicity lead to faster reaction times, especially with alcohols. However, its high reactivity also makes it more susceptible to hydrolysis and requires careful handling.
Sulfur Trioxide Pyridine Complex is a solid, easy-to-handle source of sulfur trioxide. It is a versatile reagent used for the sulfation of alcohols and sulfamation of amines.[6] The reactivity can be modulated by the choice of solvent and reaction temperature. While effective, the workup can sometimes be complicated by the need to remove pyridine.
Experimental Protocols
General Procedure for Sulfamoylation using this compound (via in situ generated Pyridinium Salt)
-
In situ generation of the reagent: To a solution of chlorosulfonyl isocyanate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of tert-butanol (1.0 eq.) in anhydrous DCM dropwise. Stir the mixture at 0 °C for 30 minutes. Then, add pyridine (2.0 eq.) and stir for another 30 minutes to form the N-(tert-butoxycarbonyl)-aminosulfonylpyridinium salt.
-
Reaction with Nucleophile: To the freshly prepared solution of the pyridinium salt at 0 °C, add the primary alcohol or amine (1.0 eq.).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Tosylation of a Primary Amine (Aniline)
-
Reaction Setup: Dissolve aniline (1.0 eq.) and pyridine (3.0 eq.) in dichloromethane (DCM).
-
Addition of TsCl: To the stirred solution, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with DCM, combine the organic layers, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
General Procedure for Mesylation of a Primary Alcohol (Benzyl Alcohol)
-
Reaction Setup: Dissolve benzyl alcohol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Addition of MsCl: Slowly add methanesulfonyl chloride (1.1 eq.) to the stirred solution.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 15-30 minutes, monitoring by TLC.
-
Work-up: Wash the reaction mixture with cold water, cold 1 M HCl, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the product.[2]
Visualization of Experimental Workflow and Biological Relevance
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for sulfonylation and a relevant biological signaling pathway where sulfonamides act as inhibitors.
Caption: A generalized experimental workflow for a typical sulfonylation reaction.
Caption: Inhibition of the VEGFR-2 signaling pathway by a sulfonamide-based drug.[1][3][4][7][8]
Conclusion
The selection of an appropriate sulfonylating agent is a nuanced decision that depends on the specific substrate, desired product, and reaction conditions.
-
This compound , through its activated pyridinium intermediate, presents a highly effective and convenient method for the synthesis of Boc-protected sulfamates and sulfamides, often with high yields and simplified purification.
-
Tosyl chloride remains a reliable and cost-effective choice for the synthesis of sulfonamides from primary amines, although its utility with alcohols can be limited by side reactions.
-
Mesyl chloride offers higher reactivity and faster reaction times, making it suitable for less reactive substrates, but requires more careful handling.
-
Sulfur trioxide pyridine complex is a versatile and solid reagent for a broad range of sulfation and sulfamation reactions.
For drug development professionals, the ability to efficiently synthesize diverse libraries of sulfonamides and related compounds is paramount. The methodologies presented in this guide offer a range of options to achieve this, with this compound and its derivatives providing a valuable tool for accessing sulfamide and sulfamate scaffolds. The understanding of how these molecules can interact with key biological targets, such as the VEGFR-2 signaling pathway, further underscores the importance of efficient and selective sulfonylation chemistry in modern medicinal chemistry.
References
- 1. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of tert-Butyl Sulfamoylcarbamate in Sulfonamide Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the efficient and safe construction of the sulfonamide functional group remains a cornerstone. This guide provides a comprehensive cost-benefit analysis of utilizing tert-Butyl sulfamoylcarbamate as a reagent for the synthesis of primary sulfonamides, comparing its performance, cost-effectiveness, and safety profile against established and emerging alternatives. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic strategies.
Executive Summary
This compound offers a stable, solid, and easy-to-handle alternative for the introduction of the sulfamoyl group, particularly advantageous for the synthesis of primary sulfonamides where traditional methods may falter. Its primary benefit lies in its ability to circumvent the use of highly reactive and hazardous reagents like chlorosulfonyl isocyanate or the direct use of ammonia with sulfonyl chlorides. However, this convenience comes at a higher initial reagent cost. The choice between this compound and its alternatives hinges on a careful consideration of factors including scale, substrate sensitivity, safety infrastructure, and overall process economy.
Comparative Analysis of Sulfonamide Synthesis Methodologies
The synthesis of sulfonamides is a well-established transformation, yet the choice of reagents can significantly impact yield, purity, safety, and cost. Here, we compare this compound with two common alternatives: the reaction of sulfonyl chlorides with amines and the use of chlorosulfonyl isocyanate.
| Parameter | This compound | Sulfonyl Chlorides + Amine/Ammonia | Chlorosulfonyl Isocyanate (CSI) |
| Reagent Cost | High[1] | Low to Moderate | Moderate |
| Typical Yield | Good to Excellent (Substrate Dependent) | Variable, can be high (72-96% in some cases)[2] | Good to Excellent (often >90%) |
| Purity Profile | Generally high, clean reactions | By-products common, requiring purification | Can be high, but sensitive to moisture |
| Safety & Handling | Stable solid, easier to handle[1][3] | Sulfonyl chlorides can be moisture-sensitive and corrosive. Ammonia gas is toxic and requires careful handling. | Highly reactive and corrosive liquid, reacts violently with water.[4][5] Requires specialized handling. |
| Waste Profile | Benign by-products (e.g., CO2, t-butanol) | Generates HCl, requiring a base to neutralize, leading to salt by-products. | Generates HCl. Unreacted CSI is hazardous. |
| Substrate Scope | Particularly useful for primary sulfonamides | Broad for secondary and tertiary sulfonamides. Primary sulfonamides can be challenging due to over-alkylation. | Versatile, but reactivity can be indiscriminate with multifunctional substrates. |
Table 1: High-Level Comparison of Sulfonamide Synthesis Reagents
Cost Analysis
A critical factor in reagent selection is the cost, not only of the primary reagent but also of the associated materials and handling procedures.
| Reagent | Supplier Example | Price (per gram) | Notes |
| This compound | CymitQuimica | €31.00 (for 1g) to €6.45 (for 100g)[1] | Price decreases significantly with larger quantities. |
| tert-Butyl Carbamate | TCI America | $5.60 (for 5g) to $2.96 (for 25g) | A potential precursor for in-situ generation or synthesis of this compound. |
| Chlorosulfonyl Isocyanate | - | Pricing not readily available for small quantities, indicating industrial-scale use. | Significant handling and infrastructure costs must be factored in. |
| Benzenesulfonyl Chloride | - | Price is generally low, but varies by supplier and purity. | A common, inexpensive sulfonylating agent. |
Table 2: Reagent Cost Comparison
The upfront cost of this compound is demonstrably higher than that of traditional sulfonyl chlorides.[1] However, a true cost analysis must consider the "total cost of ownership," which includes:
-
Safety Infrastructure: The use of highly corrosive and reactive reagents like chlorosulfonyl isocyanate necessitates specialized equipment and safety protocols, adding to the overall process cost.[4][5]
-
Waste Disposal: The generation of hazardous by-products from alternative methods can lead to significant waste disposal costs.
-
Labor: Simpler handling procedures for solid reagents like this compound can translate to reduced labor costs and increased throughput.
-
Yield and Purity: Higher and more consistent yields with cleaner reaction profiles can reduce downstream purification costs and improve overall process efficiency.[2]
Performance and Experimental Data
The performance of a reagent is primarily assessed by its reaction yield and the purity of the resulting product.
| Method | Reactants | Yield (%) | Reference |
| Sulfonyl Chloride + Amine | Aryl/Alkyl Sulfonyl Chlorides + Primary/Secondary Amines | 72-96% | [2] |
| Sulfonyl Chloride + Amine | Benzenesulfonyl chloride + Dibutylamine | 94% | [6] |
| Decarboxylative Sulfonylation | Aromatic Carboxylic Acids + Amines | 50-82% | [7] |
| Oxidative Coupling | Thiols + Amines | 54-82% | [2] |
| tert-Butyl Phenyl(phenylsulfonyl)methylcarbamate Synthesis | tert-Butyl Carbamate + Benzaldehyde + Sodium Benzenesulfinate | 80% | [8] |
| tert-Butyl 2-(substituted benzamido) phenylcarbamate Synthesis | tert-Butyl 2-amino phenylcarbamate + Substituted Carboxylic Acids | 74-83.3% | [9] |
Table 3: Reported Yields for Various Sulfonamide Synthesis Methods
While direct yield comparisons for this compound are not abundant in the literature for a wide range of substrates, the synthesis of related tert-butyl carbamate derivatives shows consistently high yields, often in the 80-90% range.[8][9] The key advantage of the Boc-protected reagent is often not just the final yield, but the clean reaction profile that simplifies purification.
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide using a Sulfonyl Chloride
This protocol describes a common method for the synthesis of sulfonamides from sulfonyl chlorides and amines.
Materials:
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Amine (e.g., benzylamine)
-
Base (e.g., triethylamine or aqueous NaOH)
-
Solvent (e.g., dichloromethane or water)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and the base (1.1 eq) in the chosen solvent.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the sulfonyl chloride (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water. If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If in an aqueous medium, the product may precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization or column chromatography.[6]
Protocol 2: Synthesis of tert-Butyl N-(benzylsulfamoyl)carbamate using Chlorosulfonyl Isocyanate (CSI)
This protocol outlines a two-step, one-pot synthesis of a protected N-benzylsulfamide, illustrating a common application of CSI.
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
tert-Butanol
-
Benzylamine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Formation of tert-Butyl N-(chlorosulfonyl)carbamate: To a cooled (0 °C) solution of CSI (1.0 eq) in anhydrous DCM, add a solution of tert-butanol (1.0 eq) in anhydrous DCM dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Benzylamine: In a separate flask, prepare a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool to 0 °C.
-
Coupling: Slowly add the benzylamine solution to the in-situ generated tert-butyl N-(chlorosulfonyl)carbamate solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[10]
Safety and Handling Considerations
A significant advantage of this compound is its enhanced safety profile compared to highly reactive alternatives.
-
This compound: A stable, non-volatile solid that is easier to store and handle.[1][3] Standard personal protective equipment (PPE) is typically sufficient.
-
Sulfonyl Chlorides: Can be corrosive and moisture-sensitive, releasing HCl upon hydrolysis. Inhalation of dusts should be avoided.
-
Chlorosulfonyl Isocyanate (CSI): A highly corrosive and reactive liquid that reacts violently with water.[4][5] It is also a lachrymator. Requires handling in a well-ventilated fume hood with specialized PPE and anhydrous conditions.
Logical Workflow and Synthesis Pathway Visualization
The decision-making process for selecting a sulfamoylation reagent can be visualized as a logical workflow.
Figure 1: A logical workflow for selecting a primary sulfonamide synthesis reagent.
The synthesis of a protected sulfonamide using this compound or its precursors follows a linear pathway.
Figure 2: Synthetic pathways to protected and primary sulfonamides.
Conclusion and Recommendations
This compound emerges as a valuable reagent for the synthesis of primary sulfonamides, particularly in research and development settings where safety, ease of handling, and clean reaction profiles are paramount. For sensitive or complex substrates, the higher initial cost can be justified by improved yields, reduced purification efforts, and the avoidance of harsh reaction conditions.
For large-scale industrial production, traditional methods using sulfonyl chlorides or chlorosulfonyl isocyanate may remain more economically viable on a per-kilogram basis, provided the necessary safety infrastructure is in place and the substrate is robust.
The decision to employ this compound should be made following a thorough evaluation of the specific synthetic challenge, considering not only the immediate cost of the reagent but also the hidden costs associated with safety, waste management, and downstream processing. As the demand for safer and more environmentally friendly chemical processes grows, the utility of reagents like this compound is likely to increase.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. cbijournal.com [cbijournal.com]
- 3. chemscene.com [chemscene.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. arxada.com [arxada.com]
- 6. benchchem.com [benchchem.com]
- 7. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Sulfamoylation Reagents: Alternatives to Tert-Butyl Sulfamoylcarbamate
For researchers, scientists, and drug development professionals engaged in the synthesis of sulfamates and sulfamides, the choice of sulfamoylating reagent is critical to achieving desired yields and purity. While tert-butyl sulfamoylcarbamate has been a common choice, a range of alternative reagents have emerged, offering advantages in terms of reactivity, stability, and substrate scope. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Overview of Key Sulfamoylation Reagents
The ideal sulfamoylating reagent should be stable, easy to handle, and exhibit high reactivity and selectivity towards a broad range of alcohols, amines, and phenols. This comparison focuses on several promising alternatives to this compound.
| Reagent | Key Characteristics |
| This compound | Standard reagent, moderate reactivity, generates tert-butoxycarbonyl (Boc) protected sulfamates. |
| N-(tert-butoxycarbonyl)-aminosulfonylpyridinium | A crystalline, stable Burgess-type reagent with good to excellent yields for alcohols, phenols, and amines.[1] |
| Hexafluoroisopropyl Sulfamate (HFIPS) | A bench-stable solid that reacts under mild conditions with a wide variety of nucleophiles.[2][3] |
| Electron-deficient Aryl Sulfamates | Employed in a catalytic method with N-methylimidazole, offering high selectivity for primary over secondary alcohols.[2] |
| Sulfamoyl Chloride | Highly reactive but unstable, often generated in situ. |
| N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide | A stable, non-moisture-sensitive reagent particularly effective for the sulfamoylation of amines.[4][5][6] |
| Triphenylphosphine Ditriflate Activation of Sulfamic Acid Salts | A versatile method for the preparation of sulfamate esters from a wide range of alcohols and phenols.[7][8] |
Comparative Performance Data
The following tables summarize the performance of various sulfamoylating reagents with representative alcohol and amine substrates. It is important to note that reaction conditions may vary across different studies, and direct comparisons should be made with caution.
Sulfamoylation of Alcohols
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Benzyl Alcohol | N-(tert-butoxycarbonyl)-aminosulfonylpyridinium | CH₂Cl₂, rt, 12h | 95 | Org. Lett. 2021, 23, 7, 2595–2599 |
| Benzyl Alcohol | Hexafluoroisopropyl Sulfamate (HFIPS) | Pyridine, 60°C, 18h | 92 | Org. Lett. 2021, 23, 9, 3373–3378 |
| 4-Methoxybenzyl alcohol | Electron-deficient Aryl Sulfamate (pentafluorophenyl sulfamate) | N-methylimidazole (cat.), CH₂Cl₂, rt, 2h | 94 | Org. Lett. 2020, 22, 1, 168–174 |
| 1-Pentanol | Triphenylphosphine Ditriflate Activation of N-(2,2,2-trifluoroethyl)sulfamic acid salt | Et₃N, CH₂Cl₂, -78 to 22°C, 18h | 95 | J. Am. Chem. Soc. 2017, 139, 42, 14893–14896 |
| Phenol | N-(tert-butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide | CH₃CN, rt, 24h | 85 | Org. Lett. 2012, 14, 10, 2626–2629 |
Sulfamoylation of Amines
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Aniline | N-(tert-butoxycarbonyl)-aminosulfonylpyridinium | CH₂Cl₂, rt, 12h | 88 | Org. Lett. 2021, 23, 7, 2595–2599 |
| Benzylamine | Hexafluoroisopropyl Sulfamate (HFIPS) | Pyridine, 60°C, 18h | 94 | Org. Lett. 2021, 23, 9, 3373–3378 |
| Benzylamine | N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide | CH₂Cl₂, rt, 2h | 95 | Org. Lett. 2001, 3, 14, 2241–2243 |
| Morpholine | Triphenylphosphine Ditriflate Activation of N-propylsulfamic acid salt | Et₃N, CH₂Cl₂, -78 to 22°C, 18h | 85 | Tetrahedron. 2019, 75, 24, 3186-3194 |
Experimental Protocols
General Procedure for Sulfamoylation using N-(tert-butoxycarbonyl)-aminosulfonylpyridinium
To a solution of the alcohol or amine (1.0 mmol) in anhydrous dichloromethane (5 mL) is added N-(tert-butoxycarbonyl)-aminosulfonylpyridinium (1.2 mmol). The reaction mixture is stirred at room temperature for 12-24 hours until completion, as monitored by TLC. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-Boc protected sulfamate or sulfamide. For deprotection, the product is treated with 6 M aqueous HCl.[1]
General Procedure for Sulfamoylation using Hexafluoroisopropyl Sulfamate (HFIPS)
To a solution of the alcohol or amine (1.0 mmol) in pyridine (2 mL) is added hexafluoroisopropyl sulfamate (1.2 mmol). The mixture is stirred at 60 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.
General Procedure for Catalytic Sulfamoylation using Electron-deficient Aryl Sulfamates
To a solution of the alcohol (1.0 mmol) and an electron-deficient aryl sulfamate (e.g., pentafluorophenyl sulfamate, 1.2 mmol) in anhydrous dichloromethane (5 mL) is added N-methylimidazole (0.1 mmol). The reaction is stirred at room temperature for 2-6 hours. The mixture is then directly purified by silica gel chromatography to yield the sulfamate.
General Procedure for Sulfamoylation via Triphenylphosphine Ditriflate Activation of Sulfamic Acid Salts
In a flame-dried flask under an inert atmosphere, triphenylphosphine oxide (1.65 mmol) is dissolved in anhydrous dichloromethane (10 mL). The solution is cooled to -78 °C, and triflic anhydride (1.5 mmol) is added dropwise. After stirring for 15 minutes, a solution of the sulfamic acid salt (1.5 mmol) in dichloromethane is added. The mixture is stirred for another 30 minutes at -78 °C, followed by the addition of triethylamine (3.0 mmol) and the alcohol (1.0 mmol). The reaction is allowed to warm to room temperature and stirred for 18 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried, concentrated, and purified by chromatography.[7]
Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms for some of the discussed sulfamoylation methods.
Conclusion
The selection of a sulfamoylating reagent is a critical decision in synthetic chemistry, with significant implications for yield, purity, and scalability. While this compound remains a useful tool, the alternatives presented in this guide offer a range of advantageous properties. Stable, crystalline reagents like N-(tert-butoxycarbonyl)-aminosulfonylpyridinium and Hexafluoroisopropyl Sulfamate (HFIPS) provide ease of handling and broad applicability. Catalytic methods employing electron-deficient aryl sulfamates offer high selectivity and mild reaction conditions. For challenging substrates, the activation of sulfamic acid salts with triphenylphosphine ditriflate presents a powerful and versatile option. Researchers are encouraged to consider the specific requirements of their target molecule and reaction scale when selecting the most appropriate reagent for their sulfamoylation needs.
References
- 1. A selective sulfamoylation agent - GalChimia [galchimia.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]
- 4. N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines [organic-chemistry.org]
- 5. N-(tert-butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: a new sulfamyolating agent. Structure and reactivity toward amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(tert-Butoxycarbonyl)-N-[4- (dimethylazaniumylidene)-1,4- dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines | Scilit [scilit.com]
- 7. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Scalability of tert-Butyl Sulfamoylcarbamate Synthesis and Its Alternatives
For researchers and professionals in drug development, the choice of synthetic routes and chemical moieties is critical, impacting not only the biological activity of a compound but also the feasibility of its large-scale production. This guide provides an objective comparison of the synthesis of tert-butyl sulfamoylcarbamate, a common building block, with alternative strategies, focusing on scalability, efficiency, and the resulting properties of the final compounds. We will delve into experimental data to assess the trade-offs between established synthetic protocols and the adoption of functional alternatives designed to enhance metabolic stability.
I. Synthesis of this compound Derivatives
The tert-butoxycarbonyl (Boc) protecting group is frequently used in organic synthesis due to its stability in various conditions and its straightforward removal under acidic conditions[1]. The synthesis of this compound derivatives typically involves a one-pot, two-step reaction sequence. This process begins with the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol to generate a reactive tert-butyl N-(chlorosulfonyl)carbamate intermediate. This intermediate is then reacted in situ with a primary or secondary amine to yield the desired product[2].
While effective at a lab scale, the scalability of this method presents several challenges:
-
Hazardous Reagents : Chlorosulfonyl isocyanate is a highly reactive and corrosive reagent that requires specialized handling procedures.
-
Temperature Control : The initial reaction with tert-butanol is exothermic and must be performed at low temperatures (e.g., 0 °C) to prevent side reactions and ensure safety.
-
Work-up and Purification : The reaction mixture requires a careful aqueous work-up to quench unreacted reagents. The final product often necessitates purification by column chromatography, which can be a bottleneck in large-scale production[2].
Despite these challenges, various procedures have reported high yields, often exceeding 90% for similar carbamate derivatives[3].
This protocol is adapted from established methods for the synthesis of related compounds[2].
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
tert-Butanol
-
Benzylamine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Intermediate Formation: A solution of tert-butanol (1.0 eq) in anhydrous DCM is added dropwise to a stirred solution of chlorosulfonyl isocyanate (1.0 eq) in anhydrous DCM at 0 °C. The mixture is stirred for 30 minutes at 0 °C to form the tert-butyl N-(chlorosulfonyl)carbamate intermediate.
-
Amine Reaction: In a separate flask, a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM is prepared and cooled to 0 °C.
-
Coupling: The benzylamine solution is slowly added to the in situ generated intermediate at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The reaction is quenched with water. The organic layer is separated and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
II. Alternatives and Comparative Analysis
When assessing scalability, it is crucial to consider not only alternative synthetic routes but also functional alternatives to the chemical moiety itself, especially in a drug discovery context.
While the CSI-based method is prevalent, advancements in green chemistry encourage the development of more cost-effective and environmentally friendly protocols. Multicomponent reactions (MCRs) in one-pot syntheses, often facilitated by eco-friendly catalysts and microwave irradiation, can reduce reaction times, increase yields, and simplify purification processes[4]. For instance, methods for producing related carbamate derivatives have shown high yields (92-97%) using low-toxicity solvents like ethyl acetate and phase-transfer catalysts, which could be adapted to improve the scalability and environmental footprint of this compound synthesis[3].
A significant drawback of the tert-butyl group in drug candidates is its susceptibility to metabolic oxidation by cytochrome P450 enzymes[5]. This can lead to high clearance rates and poor pharmacokinetic profiles. A leading alternative is to replace the tert-butyl group with a bioisostere that is more resistant to metabolism.
One such alternative is the trifluoromethylcyclopropyl (Cp-CF₃) group. This group mimics the steric bulk of the tert-butyl group but removes the sp³ C-H bonds that are vulnerable to metabolic attack[6]. Studies have shown that replacing a tert-butyl group with a Cp-CF₃ group consistently increases metabolic stability both in vitro and in vivo[6].
III. Data Summary and Comparison
The following tables summarize the key parameters for evaluating the scalability of the synthesis and the performance of the resulting chemical motifs.
Table 1: Comparison of Synthetic Parameters
| Parameter | Standard CSI Method | "Green" Alternative (Hypothetical) | Scalability Assessment |
| Key Reagents | Chlorosulfonyl isocyanate, tert-Butanol | Di-tert-butyl dicarbonate, Sulfamide | Alternatives avoid highly corrosive CSI, improving safety and handling on a large scale. |
| Solvent | Dichloromethane (DCM) | Ethyl Acetate, Ethanol | Use of less toxic and more environmentally benign solvents is preferable for scale-up. |
| Temperature | 0 °C to Room Temperature | Room Temperature or Microwave irradiation | Avoiding cryogenic conditions reduces energy costs and simplifies reactor requirements. |
| Yield | 80-95%[3][7] | Potentially >90%[4] | High yields are critical for cost-effectiveness in large-scale manufacturing. |
| Purification | Column Chromatography[2] | Crystallization / Precipitation[3] | Avoiding chromatography significantly improves throughput and reduces solvent waste. |
| Safety Concerns | Highly corrosive and reactive CSI | Generally lower-risk reagents | Reduced safety risks lead to lower infrastructure and compliance costs. |
Table 2: Physicochemical and Metabolic Property Comparison
| Property | tert-Butyl Group | Trifluoromethylcyclopropyl (Cp-CF₃) Group | Implication for Drug Development |
| Function | Bulky lipophilic group, protecting group | Bulky lipophilic group, bioisostere | Both can satisfy steric requirements for receptor binding. |
| Metabolic Stability | Susceptible to CYP-mediated oxidation[5] | Significantly more stable to metabolism[6] | Cp-CF₃ can lead to lower clearance, longer half-life, and improved oral bioavailability.[6] |
| Synthetic Access | Readily incorporated via common reagents | More complex, multi-step synthesis | The cost and complexity of introducing the Cp-CF₃ group must be weighed against its benefits. |
| Example (in vitro) | t₁/₂ in HLM = 63 min (Finasteride)[6] | t₁/₂ in HLM = 114 min (Cp-CF₃ analog)[6] | Demonstrates a clear improvement in metabolic stability with the alternative group. |
Conclusion
The decision to use this compound in a scalable drug development program involves a multifaceted assessment. The standard synthesis route using chlorosulfonyl isocyanate, while high-yielding, presents significant scalability challenges related to safety, temperature control, and purification. Exploring greener, more efficient synthetic alternatives is a worthwhile endeavor for process chemistry optimization.
However, a more fundamental consideration for medicinal chemists is the inherent metabolic liability of the tert-butyl group. Proactively replacing it with a metabolically robust bioisostere like the trifluoromethylcyclopropyl group can de-risk a project by improving the compound's pharmacokinetic profile. While the synthesis of such alternatives may be more complex initially, the long-term benefits of enhanced drug properties often justify the investment. Ultimately, the optimal strategy depends on the specific project goals, balancing the immediate costs and complexities of synthesis against the desired performance and viability of the final drug candidate.
References
- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. benchchem.com [benchchem.com]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Synthesis and Characterization of Sulfonamides: Tert-Butyl Sulfamoylcarbamate Route vs. Classical Sulfonyl Chloride Method
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of sulfonamides is a critical aspect of drug discovery and development. This guide provides an objective comparison of two prominent synthetic strategies for preparing sulfonamides, specifically focusing on the synthesis of N-benzylsulfamide as a representative example. We will compare the modern approach utilizing a tert-butyl sulfamoylcarbamate precursor against the traditional method involving the reaction of an amine with a sulfonyl chloride.
This comparison is supported by a detailed examination of their synthetic workflows, experimental protocols, and a side-by-side analysis of their characterization data.
Introduction to Synthetic Strategies
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The method of its construction can significantly influence the overall efficiency, purity, and scalability of a synthetic route.
Modern Approach: The this compound Method
This contemporary strategy involves the use of a protected sulfamoyl precursor, such as tert-butyl N-(benzylsulfamoyl)carbamate. The tert-butoxycarbonyl (Boc) protecting group allows for the initial construction of the sulfamoyl backbone, which can then be deprotected under specific conditions to yield the desired primary or secondary sulfonamide. This method offers potential advantages in terms of milder reaction conditions and compatibility with sensitive functional groups.
Classical Approach: The Sulfonyl Chloride Method
The traditional and widely employed method for sulfonamide synthesis involves the direct reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. This method is well-established and often high-yielding but can be limited by the availability and stability of the requisite sulfonyl chlorides and the sometimes harsh reaction conditions.
Comparison of Synthetic Routes for N-Benzylsulfamide
To provide a direct comparison, we will examine the synthesis of N-benzylsulfamide via both routes.
| Feature | Modern Route (via tert-Butyl N-(benzylsulfamoyl)carbamate) | Classical Route (from Benzylamine and Benzenesulfonyl Chloride) |
| Starting Materials | tert-Butyl carbamate, Benzylsulfonyl chloride | Benzylamine, Benzenesulfonyl chloride |
| Key Intermediates | tert-Butyl N-(benzylsulfamoyl)carbamate | None (direct reaction) |
| Reaction Conditions | Typically involves protection and deprotection steps. | Direct condensation, often with a base. |
| Potential Advantages | Milder conditions for the final sulfonamide formation, potential for late-stage functionalization. | Well-established, often high-yielding in a single step. |
| Potential Disadvantages | Multi-step process (protection/deprotection), potential for side reactions during deprotection. | Availability and stability of sulfonyl chlorides, potentially harsh reaction conditions. |
Experimental Protocols
Modern Synthesis of N-Benzylsulfamide via tert-Butyl N-(benzylsulfamoyl)carbamate
The synthesis proceeds in two conceptual stages: formation of the protected intermediate and its subsequent deprotection.
Step 1: Synthesis of tert-Butyl N-(benzylsulfamoyl)carbamate
-
Materials: tert-Butyl carbamate, Benzylsulfonyl chloride, Triethylamine, Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve tert-butyl carbamate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzylsulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield tert-butyl N-(benzylsulfamoyl)carbamate.[1][2]
-
Step 2: Deprotection to N-Benzylsulfamide
-
Materials: tert-Butyl N-(benzylsulfamoyl)carbamate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve tert-butyl N-(benzylsulfamoyl)carbamate in DCM.
-
Add an excess of TFA to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Purify the residue by recrystallization or column chromatography to obtain N-benzylsulfamide.
-
Classical Synthesis of N-Benzylsulfamide
This method involves the direct reaction of benzylamine with a suitable sulfamoylating agent.
-
Materials: Benzylamine, Benzenesulfonyl chloride, Pyridine (or another suitable base), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) to yield N-benzylsulfamide.[3][4]
-
Characterization Data Comparison: N-Benzylsulfamide
The identity and purity of the synthesized N-benzylsulfamide from both routes are confirmed by standard analytical techniques. The expected data should be identical regardless of the synthetic method, assuming pure compounds are obtained.
| Characterization Technique | Expected Data for N-Benzylsulfamide |
| ¹H NMR | Signals corresponding to the benzyl and sulfamoyl protons. The chemical shifts and multiplicities will be characteristic of the N-benzylsulfamide structure. |
| ¹³C NMR | Resonances for the carbon atoms of the benzyl group and any other carbon-containing moieties. A representative spectrum for a similar compound, N-benzylbenzenesulfonamide, is available for comparison.[5] |
| FTIR | Characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as vibrations from the aromatic ring and alkyl chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of N-benzylsulfamide. |
Visualization of Synthetic Workflows
To further clarify the differences between the two synthetic approaches, the following diagrams illustrate the respective experimental workflows.
Caption: Workflow for the modern synthesis of N-benzylsulfamide.
Caption: Workflow for the classical synthesis of N-benzylsulfamide.
Conclusion
Both the modern synthesis of sulfonamides via a this compound intermediate and the classical approach using sulfonyl chlorides are effective methods for the preparation of N-benzylsulfamide.
-
The modern approach offers the advantage of potentially milder conditions for the final sulfonamide bond formation, which can be beneficial when working with sensitive substrates. However, it is a multi-step process that requires careful control of protection and deprotection steps.
-
The classical method is a more direct, one-pot synthesis that is well-established and often provides high yields. Its main limitation lies in the potential for harsh reaction conditions and the availability of the necessary sulfonyl chloride starting materials.
The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, the availability of starting materials, and the desired scale of the reaction. For rapid access to simple sulfonamides where the sulfonyl chloride is readily available, the classical method remains a highly efficient option. For more complex molecules with sensitive functional groups, the modern approach using a protected sulfamoylcarbamate may offer a more strategic and versatile pathway. Researchers and drug development professionals should carefully consider these factors when designing their synthetic strategies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of tert-Butyl Sulfamoylcarbamate
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of tert-butyl sulfamoylcarbamate, a compound that requires careful management due to its potential hazards. Adherence to these protocols will help mitigate risks and ensure environmental responsibility.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified with several hazard statements, underscoring the need for caution.
Hazard Classification:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4)[1] |
| Causes skin irritation | Skin corrosion/irritation (Category 2)[1][2] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[1][2] |
| Harmful if inhaled | Acute toxicity, inhalation (Category 4)[1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3)[1] |
Due to these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes chemical safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[3]
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] The following steps outline the process for preparing the chemical waste for collection.
1. Waste Collection and Storage:
- Container: Use a designated, properly labeled, and sealable hazardous waste container that is compatible with this compound.[4]
- Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[4] Do not use abbreviations.
- Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents.[2]
- Closure: Keep the waste container securely sealed at all times, except when adding waste.[4]
2. Handling Spills and Contaminated Materials:
- In the event of a spill, avoid creating dust.[1]
- Carefully sweep the solid material into a suitable, closed container for disposal.[2][5]
- Any materials used for cleaning the spill, such as absorbent pads or wipes, should also be placed in the hazardous waste container.
- Contaminated packaging should be disposed of in the same manner as the unused product.[1]
3. Preparing for Professional Disposal:
- Do Not Dispose in General Waste or Drains: Under no circumstances should this compound be disposed of in the regular trash or down the drain.[1][2] The product should not be allowed to enter the environment, waterways, or soil.[2]
- Incineration Option: A potential disposal method that may be used by a professional service is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by qualified professionals in a licensed facility.
- Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection of the hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling tert-Butyl Sulfamoylcarbamate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of tert-Butyl sulfamoylcarbamate, a compound requiring careful management due to its potential hazards. Adherence to these procedures is critical for personal safety and regulatory compliance.
Immediate Safety and Handling Protocols
This compound is a solid substance that presents several hazards, including skin and eye irritation, and it is harmful if swallowed or inhaled.[1] Therefore, all handling procedures must be conducted with the appropriate personal protective equipment in a controlled environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is mandatory to prevent inhalation of airborne particles.[1]
-
Eyewash and Safety Shower: A readily accessible eyewash station and safety shower are essential in any laboratory where this chemical is handled.[2]
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Dispose of contaminated gloves immediately after use.[3] | To prevent skin contact and irritation.[1][2] |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | To protect against dust particles and potential splashes, preventing serious eye irritation.[1][2] |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact.[2][3] | To minimize the risk of skin exposure and contamination of personal clothing. |
| Respiratory | For procedures generating dust, a dust respirator is required.[1][2] | To prevent inhalation, which can be harmful.[1] |
Standard Operating Procedures
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Ensure the container is clearly labeled with the chemical name and associated hazards.
-
-
Handling and Use:
Chemical Spill and Emergency Response
A chemical spill should be addressed immediately by trained personnel. The following workflow outlines the general procedure for a solid chemical spill.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Unused/Expired Chemical: Place the original container or the chemical itself into a designated, clearly labeled hazardous solid waste container.[3]
-
Contaminated Materials: All items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, must be collected in a separate, clearly labeled container for solid chemical waste.[3]
-
Sharps: Any contaminated sharps (e.g., needles, scalpels) must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.
Step-by-Step Disposal Protocol:
-
Container Management:
-
Use only compatible and properly sealed containers for waste accumulation.
-
Keep waste containers tightly closed except when adding waste.
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Storage:
-
Store hazardous waste in a designated and secure Satellite Accumulation Area (SAA) that is well-ventilated and away from incompatible materials.[3]
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[3]
-
By adhering to these safety protocols and disposal plans, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for yourself and your colleagues.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
